molecular formula C6H13FO2S B1373362 2-Ethylbutane-1-sulfonyl fluoride CAS No. 1311318-07-6

2-Ethylbutane-1-sulfonyl fluoride

Cat. No.: B1373362
CAS No.: 1311318-07-6
M. Wt: 168.23 g/mol
InChI Key: NCUJMOAHSHSWCA-UHFFFAOYSA-N
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Description

2-Ethylbutane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C6H13FO2S and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbutane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJMOAHSHSWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295203
Record name 1-Butanesulfonyl fluoride, 2-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311318-07-6
Record name 1-Butanesulfonyl fluoride, 2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311318-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanesulfonyl fluoride, 2-ethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID301295203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Ethylbutane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 2-Ethylbutane-1-sulfonyl fluoride. Therefore, this guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of alkyl sulfonyl fluorides as a class, using this compound as a representative example. The presented data and protocols are based on established knowledge of analogous compounds.

Introduction

Sulfonyl fluorides (R-SO₂F) are a class of organic compounds that have garnered significant interest in chemical biology and drug discovery.[1] They serve as versatile electrophilic "warheads" for the covalent modification of proteins, offering a unique balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues.[2][3] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally more stable and less prone to hydrolysis, making them valuable tools for developing chemical probes and targeted covalent inhibitors.[4] This guide focuses on the fundamental properties of a representative alkyl sulfonyl fluoride, this compound.

Core Properties of this compound

Specific experimental data for this compound is scarce. The following tables summarize its known identifiers and predicted or general properties characteristic of small alkyl sulfonyl fluorides.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compound[5]
CAS Number 1311318-07-6[5][6]
Molecular Formula C₆H₁₃FO₂S[6][7]
Molecular Weight 168.23 g/mol
SMILES String CCC(CC)CS(=O)(=O)F[5][7]
InChI Key NCUJMOAHSHSWCA-UHFFFAOYSA-N[7]

Table 2: Physicochemical Properties (Predicted and General for Alkyl Sulfonyl Fluorides)

PropertyValue/DescriptionGeneral Reference
Predicted XlogP 2.2[7]
Physical State Expected to be a liquid at room temperatureN/A
Solubility Generally soluble in polar organic solvents like acetonitrile and DMSO.[8][8]
Stability Generally stable under standard laboratory conditions but can be sensitive to moisture and strong nucleophiles.[8][8]

Synthesis of Alkyl Sulfonyl Fluorides

Alkyl sulfonyl fluorides can be synthesized through various methods. The most common laboratory-scale preparations start from readily available precursors like thiols, disulfides, or sulfonic acids.[9][10][11]

The following diagram illustrates common synthetic pathways to alkyl sulfonyl fluorides.

G General Synthesis Routes for Alkyl Sulfonyl Fluorides cluster_0 Starting Materials cluster_1 Intermediates / Key Steps cluster_2 Product Thiol Alkyl Thiol (R-SH) OxidativeChlorination Oxidative Chlorination Thiol->OxidativeChlorination e.g., NaOCl or H2O2/SOCl2 Disulfide Alkyl Disulfide (R-S-S-R) Disulfide->OxidativeChlorination e.g., Selectfluor SulfonicAcid Alkyl Sulfonic Acid (R-SO3H) Deoxyfluorination Direct Deoxyfluorination SulfonicAcid->Deoxyfluorination e.g., Xtalfluor-E® ChlorideFormation In situ Sulfonyl Chloride Formation SulfonicAcid->ChlorideFormation e.g., Cyanuric Chloride SulfonylFluoride Alkyl Sulfonyl Fluoride (R-SO2F) OxidativeChlorination->SulfonylFluoride Cl/F Exchange (e.g., KHF2) Deoxyfluorination->SulfonylFluoride ChlorideFormation->SulfonylFluoride Cl/F Exchange (e.g., KHF2)

Caption: Common synthetic pathways to alkyl sulfonyl fluorides.

This protocol is a generalized one-pot procedure for the synthesis of an alkyl sulfonyl fluoride from the corresponding alkyl thiol via oxidative chlorination followed by fluoride-chloride exchange.[11]

  • Reaction Setup: To a flask charged with the alkyl thiol (1.0 equiv) in a suitable solvent such as acetonitrile, add thionyl chloride (SOCl₂) (2.0 equiv) at 0 °C.

  • Oxidation: Add hydrogen peroxide (H₂O₂) (30% aqueous solution, 3.0 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the sulfonyl chloride intermediate by thin-layer chromatography (TLC) or LC-MS.

  • Fluorination: Once the formation of the sulfonyl chloride is complete, add potassium bifluoride (KHF₂) (3.0 equiv) to the reaction mixture.

  • Reaction Completion: Heat the mixture to 60-70 °C and stir for 12-16 hours until the conversion to the sulfonyl fluoride is complete, as monitored by GC-MS or ¹⁹F NMR.

  • Work-up and Purification: Cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This protocol outlines a one-pot conversion of an alkyl sulfonic acid to its corresponding sulfonyl fluoride.[9][12][13]

  • Reaction Setup: In a flask, dissolve the alkyl sulfonic acid (1.0 equiv) and a catalyst such as tetramethylammonium chloride (TMAC) (0.05 equiv) in acetonitrile.

  • Chlorination: Add cyanuric chloride (1.1 equiv) to the mixture and heat to 60 °C for 12 hours to form the sulfonyl chloride in situ.

  • Fluorination: After cooling the mixture, add potassium bifluoride (KHF₂) (3.0 equiv) and a co-solvent like acetone.

  • Reaction Completion: Stir the reaction at room temperature for an additional 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate. Redissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by silica gel chromatography.

Reactivity and Mechanism of Action

Alkyl sulfonyl fluorides are electrophiles that can covalently modify nucleophilic residues in proteins. Their reactivity is generally lower than that of sulfonyl chlorides, providing a better balance for applications in biological systems.[4]

Sulfonyl fluorides are known to react with several nucleophilic amino acid side chains, making them "privileged" warheads in chemical biology.[3] The reactivity is context-dependent, relying on the accessibility and nucleophilicity of the target residue within the protein's three-dimensional structure.

Table 3: Reactivity Profile of Sulfonyl Fluorides with Nucleophilic Amino Acids

Amino AcidReactivity and Adduct StabilityGeneral Reference
Serine Forms a stable sulfonyl-ester bond. This is the classical mechanism for the inhibition of serine proteases.[4][4][14]
Tyrosine Reacts to form a stable sulfonyl-ester with the phenolic hydroxyl group.[2][2][3]
Lysine Forms a stable sulfonamide with the primary amine of the side chain.[2][2][3]
Threonine Can be modified similarly to serine, forming a stable sulfonyl-ester.[3]
Histidine Can react, but the resulting adduct may be less stable than with other residues.[3]
Cysteine Reacts rapidly, but the resulting thioester adduct is often unstable and can be reversible.[2][2]

The inhibition of serine proteases by sulfonyl fluorides is a well-established mechanism. The sulfonyl fluoride acts as an electrophile that is attacked by the nucleophilic hydroxyl group of the active site serine residue.

G Mechanism of Serine Protease Inhibition by a Sulfonyl Fluoride Start Active Serine Protease + R-SO2F TransitionState Tetrahedral Intermediate Start->TransitionState Nucleophilic attack by Ser-OH Product Covalently Modified (Inactive) Enzyme TransitionState->Product Elimination of F- HF HF TransitionState->HF Proton transfer

Caption: Covalent modification of a serine residue by a sulfonyl fluoride.

This protocol provides a general method for evaluating the covalent modification of a model protein (e.g., bovine serum albumin, BSA) by an alkyl sulfonyl fluoride using mass spectrometry.

  • Stock Solutions: Prepare a 10 mg/mL solution of the model protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[15] Prepare a 10 mM stock solution of the alkyl sulfonyl fluoride in a compatible organic solvent like DMSO.

  • Labeling Reaction: In a microcentrifuge tube, combine the protein solution with the sulfonyl fluoride stock solution to achieve a final protein concentration of ~1 mg/mL and a desired molar excess of the sulfonyl fluoride (e.g., 10-fold, 100-fold).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a set time course (e.g., 1, 4, and 24 hours). Include a control reaction with DMSO only.

  • Sample Preparation for Mass Spectrometry: After incubation, remove the excess unreacted compound using a desalting column or buffer exchange spin column.

  • Intact Protein Analysis: Analyze the desalted protein samples by LC-MS (e.g., ESI-Q-TOF) to determine the mass of the intact protein. An increase in mass corresponding to the mass of the alkyl sulfonyl group (R-SO₂) indicates covalent modification.

  • Peptide Mapping (Optional): To identify the specific site(s) of modification, digest the protein sample with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS and use database searching software to identify peptides with a mass shift corresponding to the covalent adduct.

Toxicological and Safety Profile

Specific toxicological data for this compound are not available. The safety profile must be inferred from data on related compounds, such as sulfuryl fluoride and general fluoride compounds.

  • Handling: Should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be performed in a well-ventilated fume hood.

  • Toxicity: Fluoride-containing compounds can be toxic. Acute exposure to high concentrations of fluoride can cause respiratory and cardiac issues.[16][17] Chronic exposure can lead to fluorosis.[17] Sulfuryl fluoride, a related gas, is a known neurotoxin at high concentrations.[18] The reactivity of the sulfonyl fluoride group suggests it could be a skin and eye irritant.

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound, as a representative alkyl sulfonyl fluoride, belongs to a class of compounds with significant potential in drug development and chemical biology. Their stability and selective reactivity make them valuable as covalent probes for studying protein function and as warheads for targeted inhibitors. While specific data on this particular molecule is limited, the general principles of synthesis, reactivity, and biological application outlined in this guide provide a strong foundation for researchers and scientists working with this important class of molecules. Further research is needed to fully characterize the specific properties of this compound.

References

2-Ethylbutane-1-sulfonyl fluoride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and analysis of 2-Ethylbutane-1-sulfonyl fluoride. The information is intended to support research, discovery, and development activities within the pharmaceutical and chemical industries.

Chemical Structure and Identifiers

This compound is a sulfonyl fluoride derivative with a branched alkyl chain. The presence of the sulfonyl fluoride functional group makes it a compound of interest for applications in medicinal chemistry and as a building block in organic synthesis.

Below is a summary of its key structural identifiers:

IdentifierValueSource
Molecular Formula C6H13FO2S[1]
SMILES CCC(CC)CS(=O)(=O)F[1][2]
InChI InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3[1]
InChIKey NCUJMOAHSHSWCA-UHFFFAOYSA-N[1]
IUPAC Name This compound[2]
CAS Number 1311318-07-6[2]
Molecular Weight 168.23 g/mol
PubChem CID 54593062[1][2]

Chemical Structure Diagram

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties (Predicted)

Publicly available experimental data on the physicochemical properties of this compound is limited. The following table summarizes predicted values from computational models.

PropertyPredicted ValueSource
XlogP 2.2[1]
Monoisotopic Mass 168.06203 Da[1]

Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aliphatic region due to the presence of diastereotopic protons in the ethyl and butyl chains. Key signals would include multiplets for the CH₂ and CH₃ groups and a distinct multiplet for the CH proton adjacent to the sulfonyl fluoride group.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the sulfonyl fluoride group would be significantly deshielded.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet or a triplet (if coupled to adjacent protons) for the fluorine atom of the sulfonyl fluoride group. The chemical shift would be characteristic of aliphatic sulfonyl fluorides.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the range of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). A characteristic S-F stretching band would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the sulfonyl fluoride group or alkyl fragments. PubChem provides a list of predicted m/z values for various adducts.[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and common method for the preparation of aliphatic sulfonyl fluorides involves the fluorination of the corresponding sulfonyl chloride.

General Experimental Protocol: Synthesis of Aliphatic Sulfonyl Fluorides

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Workflow Diagram

G start Start with 2-Ethylbutane-1-sulfonyl chloride reagents Add Fluorinating Agent (e.g., KF) and Solvent (e.g., Acetonitrile) start->reagents reaction Heat the reaction mixture with stirring reagents->reaction workup Cool, filter, and remove solvent reaction->workup purification Purify by column chromatography workup->purification product This compound purification->product

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylbutane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethylbutane-1-sulfonyl fluoride, a valuable building block in medicinal chemistry and drug discovery. The document details a plausible synthetic route, complete with an experimental protocol, and presents expected characterization data based on analogous compounds.

Introduction

This compound is an aliphatic sulfonyl fluoride of interest for its potential applications in the development of novel therapeutic agents. The sulfonyl fluoride moiety is a versatile functional group known for its stability and ability to act as a covalent modifier of biological targets. This guide outlines a robust synthetic pathway to access this compound and the analytical methods for its thorough characterization.

Synthesis of this compound

A two-step synthetic sequence is proposed for the preparation of this compound, commencing with the conversion of the commercially available 2-ethyl-1-butanol to 2-ethyl-1-bromobutane, followed by a photoredox-catalyzed sulfonylfluorination.

Step 1: Synthesis of 2-Ethyl-1-bromobutane

The initial step involves the bromination of 2-ethyl-1-butanol. A well-established method for this transformation is the reaction with sodium bromide and sulfuric acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-1-butanol (1.0 eq), sodium bromide (1.2 eq), and water.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) with continuous stirring.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • The crude 2-ethyl-1-bromobutane is then dried over anhydrous magnesium sulfate and purified by distillation.

Step 2: Synthesis of this compound

The second step employs a modern photoredox-catalyzed approach for the conversion of 2-ethyl-1-bromobutane to the target sulfonyl fluoride.[1][2] This method utilizes a photocatalyst, a sulfur dioxide surrogate, and a fluorine source under mild reaction conditions.[1][3][4]

Experimental Protocol:

  • To a reaction vial, add 2-ethyl-1-bromobutane (1.0 eq), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as the SO₂ source (2.0 eq), and potassium carbonate (2.0 eq).

  • Add a photocatalyst, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), and a suitable solvent like methanol.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, add a fluorinating agent, such as Selectfluor (2.0 eq), and stir the reaction at room temperature for an additional 2-4 hours.

  • The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected characterization data.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number1311318-07-6
Molecular FormulaC₆H₁₃FO₂S
Molecular Weight168.23 g/mol
AppearanceColorless oil (predicted)
Boiling PointNot available

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.40-3.55 (m, 2H, -CH₂SO₂F), 1.80-1.95 (m, 1H, -CH(CH₂CH₃)₂), 1.35-1.50 (m, 4H, -CH(CH₂CH₃)₂), 0.85-0.95 (t, 6H, -CH(CH₂CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 55-60 (-CH₂SO₂F), 35-40 (-CH(CH₂CH₃)₂), 22-26 (-CH(CH₂CH₃)₂), 10-12 (-CH(CH₂CH₃)₂)
¹⁹F NMR (CDCl₃, 376 MHz)δ (ppm): +40 to +60 (s, -SO₂F)
IR (neat, cm⁻¹)ν: 2965, 2935, 2878 (C-H stretch), 1465 (C-H bend), 1380 (S=O asymmetric stretch), 1180 (S=O symmetric stretch), 820 (S-F stretch)
Mass Spec. (EI)m/z (%): 168 (M⁺, low intensity), 103 ([M-SO₂F]⁺), 85 ([M-CH₂SO₂F]⁺), 57, 43, 29

Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization methods.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sulfonylfluorination A 2-Ethyl-1-butanol B 2-Ethyl-1-bromobutane A->B NaBr, H₂SO₄, H₂O Reflux A->B C This compound B->C Photocatalyst, DABSO, K₂CO₃ Visible Light, then Selectfluor B->C

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Product This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Characterization workflow for the final product.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on modern and reliable chemical transformations, and the expected analytical data serves as a valuable reference for researchers. This information is intended to facilitate the production and verification of this compound for its use in further scientific investigation and drug development endeavors.

References

2-Ethylbutane-1-sulfonyl Fluoride: A Comprehensive Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 2-Ethylbutane-1-sulfonyl fluoride. While specific experimental data for this particular aliphatic sulfonyl fluoride is limited in publicly available literature, this document extrapolates from the well-established chemistry of analogous primary alkyl sulfonyl fluorides to predict its behavior. This guide covers its synthesis, expected reactivity with a range of nucleophiles, and potential applications in synthetic and medicinal chemistry, with a focus on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Detailed general experimental protocols and visualizations are provided to aid researchers in designing and executing reactions involving this class of compounds.

Introduction

This compound is a primary alkyl sulfonyl fluoride with the chemical formula C6H13FO2S.[1] Like other sulfonyl fluorides, it is recognized for its unique balance of stability and reactivity, making it a valuable reagent in organic synthesis.[2] The strong electron-withdrawing nature of the sulfonyl group, combined with the high electronegativity of the fluorine atom, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is harnessed in a variety of chemical transformations, most notably in the realm of "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reactions pioneered by Sharpless and coworkers.[3]

This guide will explore the expected reactivity of this compound based on the known behavior of structurally similar aliphatic sulfonyl fluorides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1311318-07-6[1]
Molecular Formula C6H13FO2S[1]
IUPAC Name This compound[1]
Purity Typically >95%[1]

Synthesis of this compound

A common and efficient method involves the fluorination of the corresponding sulfonyl chloride.[7] Another viable route is the direct synthesis from sulfonic acids.[8]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Transformations cluster_product Product 2-Ethylbutane-1-thiol 2-Ethylbutane-1-thiol Oxidation Oxidation 2-Ethylbutane-1-thiol->Oxidation e.g., NaOCl 2-Ethylbutane-1-sulfonic acid 2-Ethylbutane-1-sulfonic acid Direct Fluorination Direct Fluorination 2-Ethylbutane-1-sulfonic acid->Direct Fluorination e.g., Xtalfluor-E® 2-Ethylbutane-1-sulfonyl chloride 2-Ethylbutane-1-sulfonyl chloride Halogen Exchange Halogen Exchange 2-Ethylbutane-1-sulfonyl chloride->Halogen Exchange e.g., KF Oxidation->2-Ethylbutane-1-sulfonyl chloride This compound This compound Halogen Exchange->this compound Direct Fluorination->this compound

General synthetic routes to this compound.
General Experimental Protocol: Synthesis from Sulfonyl Chloride

This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[7]

Materials:

  • 2-Ethylbutane-1-sulfonyl chloride

  • Potassium fluoride (KF)

  • Water

  • Acetone

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a stir bar, add 2-Ethylbutane-1-sulfonyl chloride (1.0 eq).

  • Add a biphasic mixture of water and acetone.

  • Add potassium fluoride (KF) (excess, e.g., 5.0 eq).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom. It is expected to react with a wide range of nucleophiles in what is known as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[2] This reaction involves the displacement of the fluoride ion by a nucleophile, forming a new bond between the sulfur and the nucleophilic atom.

SuFEx_Reaction This compound This compound Product (R-SO2-Nu) Product (R-SO2-Nu) This compound->Product (R-SO2-Nu) SuFEx Reaction Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Product (R-SO2-Nu) HF HF

General scheme of a SuFEx reaction.
Reactions with N-Nucleophiles

Primary and secondary amines are expected to react readily with this compound to form the corresponding sulfonamides.[9] These reactions are often facilitated by a base to neutralize the hydrofluoric acid byproduct.

Table 2: Expected Reactivity with N-Nucleophiles

NucleophileProductTypical ConditionsExpected YieldReference
Primary Amine (R-NH2)N-Alkyl-2-ethylbutane-1-sulfonamideBase (e.g., Et3N), CH2Cl2, rtGood to Excellent[9]
Secondary Amine (R2NH)N,N-Dialkyl-2-ethylbutane-1-sulfonamideBase (e.g., Et3N), CH2Cl2, rtGood to Excellent[9]
AnilinesN-Aryl-2-ethylbutane-1-sulfonamideBase (e.g., Pyridine), elevated temp.Moderate to Good[2]
Reactions with O-Nucleophiles

Alcohols and phenols can react with this compound to yield sulfonate esters. These reactions typically require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Table 3: Expected Reactivity with O-Nucleophiles

NucleophileProductTypical ConditionsExpected YieldReference
Primary Alcohol (R-OH)Alkyl 2-ethylbutane-1-sulfonateBase (e.g., NaH), THF, 0 °C to rtModerate to Good[2]
Phenol (Ar-OH)Aryl 2-ethylbutane-1-sulfonateBase (e.g., K2CO3), Acetone, refluxGood to Excellent[2]
Reactions with S-Nucleophiles

Thiols are expected to react with this compound to produce thiosulfonates. Similar to reactions with O-nucleophiles, a base is generally required.

Table 4: Expected Reactivity with S-Nucleophiles

NucleophileProductTypical ConditionsExpected YieldReference
Thiol (R-SH)S-Alkyl 2-ethylbutane-1-thiosulfonateBase (e.g., Et3N), CH2Cl2, rtGood[4]
Stability

Aliphatic sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, particularly towards hydrolysis.[10] However, their stability can be influenced by the reaction conditions, with acidic or strongly basic conditions potentially leading to decomposition.

General Experimental Protocol: Sulfonamide Synthesis

This protocol provides a general procedure for the reaction of an aliphatic sulfonyl fluoride with a primary amine.

Materials:

  • This compound

  • Primary amine

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Add the primary amine (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-2-ethylbutane-1-sulfonamide.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the searched literature. However, based on data for other aliphatic sulfonyl fluorides, the following characteristic signals can be expected.[11][12]

1H NMR:

  • Signals corresponding to the ethyl and butyl groups in the aliphatic chain. The methylene group adjacent to the sulfonyl fluoride moiety (CH2-SO2F) is expected to appear as a triplet of doublets due to coupling with both the adjacent methine proton and the fluorine atom.

13C NMR:

  • Signals for the carbons of the ethyl and butyl groups. The carbon of the CH2-SO2F group will be significantly downfield shifted due to the strong electron-withdrawing effect of the sulfonyl fluoride group and will show a coupling to the fluorine atom (1JCF).[12]

19F NMR:

  • A single signal, likely a triplet, due to coupling with the adjacent methylene protons.

Conclusion

This compound is a promising reagent for organic synthesis, particularly for the construction of sulfonamide and sulfonate ester linkages through SuFEx chemistry. While direct experimental data for this specific compound is scarce, its reactivity can be reliably predicted based on the well-established chemistry of primary alkyl sulfonyl fluorides. The general protocols and reactivity trends outlined in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies. Further investigation into the specific reactivity and applications of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

An In-depth Technical Guide on 2-Ethylbutane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylbutane-1-sulfonyl fluoride (CAS Number: 1311318-07-6), a member of the increasingly important class of sulfonyl fluorides. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-established chemistry of sulfonyl fluorides to provide insights into its synthesis, potential properties, reactivity, and applications, particularly in the realms of drug discovery and chemical biology. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this and similar aliphatic sulfonyl fluorides.

Introduction

This compound is a chemical compound with the CAS number 1311318-07-6.[1][2][3] It belongs to the sulfonyl fluoride family, a class of organic compounds that have garnered significant attention for their unique combination of stability and reactivity.[4] The sulfonyl fluoride moiety is known for its robustness under many synthetic conditions, yet its ability to react selectively with specific biological nucleophiles has made it a valuable tool in drug development and chemical biology.[5][6][7] This guide will delve into the predicted characteristics and potential experimental workflows for this compound, based on the extensive knowledge available for the sulfonyl fluoride class.

Physicochemical and Structural Data

PropertyValueSource
CAS Number 1311318-07-6[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C6H13FO2S[3][8][9]
Molecular Weight 168.23 g/mol [8]
SMILES String CCC(CC)CS(=O)(=O)F[1][9]
InChI Key NCUJMOAHSHSWCA-UHFFFAOYSA-N
Purity Typically offered at >95% or >99%[1]
Predicted XlogP 2.2[9]

Synthesis Methodologies

The synthesis of sulfonyl fluorides is well-documented, with several robust methods applicable to the preparation of aliphatic derivatives like this compound. These methods typically start from more readily available precursors such as thiols, disulfides, or sulfonyl chlorides.

General Synthetic Routes

A common and efficient method for synthesizing sulfonyl fluorides involves the oxidative chlorination of thiols or disulfides followed by a halogen exchange (Halex) reaction.[10][11] Alternatively, direct conversion from sulfonic acids or sulfonamides has also been reported.[4][11]

A potential synthetic workflow for this compound is outlined below:

synthesis_workflow cluster_start Starting Materials cluster_oxidation Oxidative Chlorination cluster_fluorination Halogen Exchange start1 2-Ethylbutane-1-thiol intermediate 2-Ethylbutane-1-sulfonyl chloride start1->intermediate Oxidation start2 Bis(2-ethylbutyl) disulfide start2->intermediate Oxidation oxidant NaOCl / HCl product This compound intermediate->product Fluorination fluorinating_agent KF or KHF2

A potential synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Based on general procedures for sulfonyl fluoride synthesis, a hypothetical protocol for preparing this compound from 2-Ethylbutane-1-thiol is as follows:

  • Oxidative Chlorination: 2-Ethylbutane-1-thiol is added dropwise to a stirred solution of aqueous sodium hypochlorite (bleach) and hydrochloric acid at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by TLC or GC-MS until the starting material is consumed. The resulting 2-Ethylbutane-1-sulfonyl chloride is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Halogen Exchange: The crude sulfonyl chloride solution is added to a mixture of a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), and a phase-transfer catalyst (e.g., 18-crown-6) in a suitable solvent like acetonitrile. The mixture is heated (e.g., to 60-80 °C) and stirred until the conversion to the sulfonyl fluoride is complete, as monitored by GC-MS or ¹⁹F NMR.

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

Chemical Reactivity and Applications

The sulfonyl fluoride group is characterized by its high stability towards hydrolysis and reduction, yet it can act as an electrophile towards strong nucleophiles. This reactivity profile is the basis for its utility in various applications.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfonyl fluorides are key players in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of click reactions that are highly efficient and selective. This allows for the reliable connection of molecular building blocks in various applications, from materials science to drug discovery. This compound can serve as a simple aliphatic building block in SuFEx reactions.

Covalent Enzyme Inhibition

A significant application of sulfonyl fluorides is in the design of covalent inhibitors of enzymes, particularly serine proteases and other hydrolases.[7][12] The sulfonyl fluoride moiety can react with the active site serine residue to form a stable sulfonyl-enzyme conjugate, leading to irreversible inhibition.

covalent_inhibition Enzyme_SF Enzyme-Substrate Complex (Ser-OH + R-SO2F) Transition_State Tetrahedral Intermediate Enzyme_SF->Transition_State Nucleophilic Attack Covalent_Adduct Covalently Modified Enzyme (Ser-O-SO2-R) Transition_State->Covalent_Adduct Fluoride Elimination HF HF Transition_State->HF

General mechanism of covalent inhibition of a serine hydrolase by a sulfonyl fluoride.

Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, and ¹⁹F NMR spectroscopy would confirm the chemical structure and purity. The ¹⁹F NMR would show a characteristic signal for the sulfonyl fluoride group.
Mass Spectrometry (MS) GC-MS or LC-MS would determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[1]
Infrared (IR) Spectroscopy IR spectroscopy would identify the characteristic stretching frequencies of the S=O bonds (typically around 1400 and 1200 cm⁻¹) and the S-F bond.
High-Performance Liquid Chromatography (HPLC) HPLC would be used to assess the purity of the compound.[1]
Elemental Analysis Provides the percentage composition of C, H, and S, which can be compared to the theoretical values to confirm the empirical formula.

Potential in Drug Discovery and Chemical Biology

Aliphatic sulfonyl fluorides like this compound are valuable tools in early-stage drug discovery and chemical biology research.

Fragment-Based Drug Discovery (FBDD)

Due to its small size and reactive "warhead," this compound could be used as a covalent fragment in FBDD screens to identify novel binding sites on protein targets.

Activity-Based Protein Profiling (ABPP)

An alkyne- or biotin-tagged analogue of this compound could be synthesized and used as an activity-based probe to identify and profile the activity of specific enzymes within a complex biological sample.

abpp_workflow Probe Sulfonyl Fluoride Probe (with reporter tag) Labeling Covalent Labeling of Target Enzymes Probe->Labeling Proteome Complex Proteome Proteome->Labeling Click_Chemistry Click Chemistry (e.g., with fluorescent dye) Labeling->Click_Chemistry Analysis SDS-PAGE and In-gel Fluorescence Click_Chemistry->Analysis Identification Mass Spectrometry (Protein ID) Analysis->Identification

A generalized workflow for using a sulfonyl fluoride probe in activity-based protein profiling.

Conclusion

This compound, while not extensively characterized in the literature, represents a potentially valuable chemical tool. Based on the well-established chemistry of sulfonyl fluorides, it can be synthesized through robust protocols and is expected to exhibit the characteristic stability and reactivity of this compound class. Its potential applications in SuFEx chemistry, as a covalent modifier of proteins, and as a scaffold in drug discovery make it and similar aliphatic sulfonyl fluorides interesting candidates for further experimental investigation. This guide provides a solid theoretical foundation for researchers to begin exploring the utility of this compound in their own work.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethylbutane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information regarding the mechanism of action, biological activity, or protein targets of 2-Ethylbutane-1-sulfonyl fluoride. The following guide is based on the well-established reactivity and mechanism of action of the sulfonyl fluoride functional group, which is the reactive component of this molecule. The principles outlined below are generally applicable to simple alkyl sulfonyl fluorides and represent the predicted behavior of this compound in a biological context.

Introduction to Sulfonyl Fluorides as Covalent Modifiers

Sulfonyl fluorides (R-SO₂F) are a class of chemical compounds recognized for their utility as covalent inhibitors of enzymes and as versatile probes in chemical biology.[1] Their reactivity is characterized by the electrophilic nature of the sulfur atom, which makes them susceptible to nucleophilic attack by amino acid residues within protein active sites.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability in aqueous environments and reactivity towards biological nucleophiles, making them suitable for targeted covalent inhibition.[1][3]

The core mechanism of action for sulfonyl fluorides involves the formation of a stable covalent bond with a nucleophilic amino acid residue, leading to irreversible inhibition of the target protein.[2][4] The specific amino acids targeted can include serine, threonine, lysine, tyrosine, cysteine, and histidine, with the selectivity often being determined by the local microenvironment of the protein's binding pocket.[1]

Predicted Mechanism of Action for this compound

Given its structure as a simple alkyl sulfonyl fluoride, this compound is predicted to act as a covalent inhibitor, primarily targeting enzymes with a nucleophilic residue in their active site, such as serine proteases or other hydrolases. The ethyl and butyl groups attached to the alpha-carbon may provide some level of steric influence on its binding and reactivity but are not expected to confer high specificity for a particular target.

The general mechanism of inhibition is a nucleophilic substitution reaction where a deprotonated amino acid side chain in the enzyme's active site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.[4]

Signaling Pathway of Covalent Inhibition

The following diagram illustrates the general pathway of covalent enzyme inhibition by an alkyl sulfonyl fluoride like this compound.

G cluster_0 Enzyme Inhibition Pathway Enzyme Enzyme Non-covalent_Complex Enzyme-Inhibitor Complex (Michaelis Complex) Enzyme->Non-covalent_Complex Binding Alkyl_Sulfonyl_Fluoride This compound Alkyl_Sulfonyl_Fluoride->Non-covalent_Complex Covalent_Adduct Inactive Covalently Modified Enzyme Non-covalent_Complex->Covalent_Adduct Nucleophilic Attack

Caption: General pathway of covalent enzyme inhibition.

Quantitative Data on Sulfonyl Fluoride Reactivity

While no quantitative data exists for this compound, the table below summarizes representative inhibitory concentrations (IC₅₀) for other sulfonyl fluoride derivatives against various enzymes to provide context for their potential potency.

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Dienyl Sulphonyl FluoridesButyrylcholinesterase (BuChE)0.021 - 3.62[2][5][6]
Phenylmethylsulfonyl Fluoride (PMSF)Chymotrypsin~100[7]
Phenylmethylsulfonyl Fluoride (PMSF)Acetylcholinesterase~500[7]

Experimental Protocols for Assessing Covalent Inhibition

The following outlines a generic experimental workflow to determine if this compound acts as a covalent inhibitor of a target enzyme.

Enzyme Inhibition Assay

This protocol is designed to measure the rate of inhibition and determine the IC₅₀ value.

  • Enzyme Preparation: Purify the target enzyme to homogeneity. Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Inhibitor Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

  • Data Acquisition: Measure the rate of product formation using a plate reader at the appropriate wavelength.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ at each time point. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.

Mass Spectrometry for Adduct Confirmation

This protocol is used to confirm the covalent modification of the enzyme.

  • Enzyme-Inhibitor Reaction: Incubate the target enzyme with an excess of this compound for a sufficient time to ensure complete reaction.

  • Sample Preparation: Remove excess inhibitor by dialysis or size-exclusion chromatography. Denature and digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 2-Ethylbutane-1-sulfonyl moiety (C₆H₁₃O₂S). The identification of such a peptide confirms covalent modification and can pinpoint the specific amino acid residue that was modified.

Experimental Workflow Diagram

The following diagram illustrates the workflow for identifying and characterizing a covalent inhibitor.

G cluster_1 Inhibitor Characterization Workflow Screening High-Throughput Screening IC50 IC50 Determination Screening->IC50 Time_Dependence Time-Dependent Inhibition Assay IC50->Time_Dependence Mass_Spec Mass Spectrometry Analysis Time_Dependence->Mass_Spec If time-dependent Adduct_Confirmation Confirmation of Covalent Adduct Mass_Spec->Adduct_Confirmation Mechanism Mechanism of Action Elucidation Adduct_Confirmation->Mechanism

Caption: Workflow for covalent inhibitor analysis.

Structure-Activity Relationships (SAR) of Alkyl Sulfonyl Fluorides

For simple alkyl sulfonyl fluorides, the structure-activity relationship is generally governed by the steric and electronic properties of the alkyl group.

  • Steric Hindrance: Bulky alkyl groups near the sulfonyl fluoride moiety can hinder the approach of the nucleophilic amino acid, potentially reducing the rate of inhibition. The 2-ethylbutyl group in the titular compound is moderately bulky.

  • Hydrophobicity: The alkyl chain contributes to the overall hydrophobicity of the molecule, which can influence its ability to bind to hydrophobic pockets within the enzyme's active site.

  • Leaving Group: The fluoride ion is a good leaving group in the context of the enzymatic reaction, facilitating the covalent modification. The nature of the alkyl group generally has a minimal electronic effect on the leaving group ability of the fluoride.

Conclusion

While no specific biological activity has been documented for this compound, its chemical structure strongly suggests that it would function as a covalent modifier of proteins. Its mechanism of action would involve the nucleophilic attack by an amino acid residue on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to the formation of an irreversible covalent bond and subsequent inhibition of the protein's function. The principles and experimental protocols outlined in this guide provide a framework for the potential investigation and characterization of the biological activity of this compound and other simple alkyl sulfonyl fluorides.

References

An In-depth Technical Guide to the Stability and Storage of 2-Ethylbutane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethylbutane-1-sulfonyl fluoride (CAS No. 1311318-07-6). Due to the limited availability of specific stability data for this compound, this document leverages information from structurally related sulfonyl fluorides to establish best practices for its handling and storage.

Core Concepts: Stability of Sulfonyl Fluorides

Sulfonyl fluorides are a class of organic compounds characterized by a sulfonyl group (-SO2-) bonded to a fluorine atom. Their unique balance of reactivity and stability makes them valuable reagents in organic synthesis and as chemical probes in drug discovery.[1][2][3] Generally, the S-F bond in sulfonyl fluorides is thermodynamically stable and resistant to hydrolysis under physiological conditions.[1] However, their stability can be influenced by factors such as moisture, temperature, and the presence of nucleophiles or incompatible materials. Alkyl sulfonyl fluorides, such as this compound, may exhibit different stability profiles compared to their aryl counterparts.

General Stability and Storage Recommendations

Table 1: Summary of General Stability and Recommended Storage Conditions for Sulfonyl Fluorides

ParameterRecommendationRationale
Chemical Stability Chemically stable under standard ambient conditions (room temperature).The sulfonyl fluoride functional group is generally robust.
Storage Temperature Store in a cool, dry, well-ventilated area.[4] Some sources suggest storage at -10°C.[5]To minimize potential thermal decomposition.
Moisture Moisture sensitive. Store in a tightly closed, dry container.Sulfonyl fluorides can slowly hydrolyze in the presence of water, which can liberate acidic byproducts.
Atmosphere Storage under an inert atmosphere is recommended.[5]To prevent degradation from atmospheric moisture and other reactive gases.
Container Store in original, tightly sealed containers.[4] Suitable containers include lined metal or plastic drums.[4]To prevent contamination and leakage.
Incompatible Materials Strong oxidizing agents.[6]To avoid potentially hazardous reactions.

Potential Decomposition Pathways

The primary degradation pathway for sulfonyl fluorides is hydrolysis, which can be accelerated by the presence of moisture. Thermal decomposition is also a concern at elevated temperatures, potentially leading to the release of hazardous gases such as sulfur oxides and hydrogen fluoride.[6] For some alkyl fluorides, thermal decomposition can lead to the formation of an olefin and hydrogen fluoride.[7]

cluster_storage Optimal Storage Conditions cluster_stability Compound Stability cluster_factors Degradation Factors Cool_Dry_Place Cool, Dry, Well-Ventilated Area Stable_Compound This compound (Stable) Cool_Dry_Place->Stable_Compound Maintains Tightly_Sealed_Container Tightly Sealed Container Tightly_Sealed_Container->Stable_Compound Protects Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stable_Compound Preserves Decomposed_Compound Decomposition Products (e.g., Sulfonic Acid, HF) Stable_Compound->Decomposed_Compound Degrades via Moisture Moisture/Humidity Moisture->Decomposed_Compound High_Temperature High Temperature High_Temperature->Decomposed_Compound Incompatible_Materials Incompatible Materials Incompatible_Materials->Decomposed_Compound

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocol: General Method for Assessing Aqueous Stability

For researchers wishing to quantify the stability of this compound under specific experimental conditions, the following general protocol, adapted from studies on aryl-sulfonyl fluorides, can be employed.[8]

Objective: To determine the hydrolytic stability of this compound in an aqueous buffer at a controlled temperature.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) or another appropriate aqueous buffer

  • Acetonitrile (ACN) or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Constant temperature incubator or water bath

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile).

  • Working Solution Preparation: Dilute the stock solution with the chosen aqueous buffer to a final desired concentration (e.g., 500 µM). Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

  • Incubation: Aliquot the working solution into multiple autosampler vials and place them in a constant temperature incubator or water bath set to the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a suitable reagent or by immediate cooling.

  • HPLC Analysis: Analyze the samples by HPLC. The percentage of the intact compound at each time point can be determined by integrating the peak area corresponding to this compound.

  • Data Analysis: Plot the percentage of the remaining compound versus time to determine the rate of degradation.

A Prepare Stock Solution (in dry ACN) B Dilute with Aqueous Buffer to Working Concentration A->B C Aliquot into Vials and Incubate at Constant Temperature B->C D Remove Vials at Specific Time Points C->D E Analyze by HPLC D->E F Determine Percentage of Intact Compound E->F G Plot % Remaining vs. Time to Determine Degradation Rate F->G

Caption: Experimental workflow for assessing aqueous stability.

Handling Precautions

Given the potential for hydrolysis to produce acidic byproducts and the thermal decomposition to release hazardous gases, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, chemical-resistant gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] In case of skin or eye contact, rinse immediately and thoroughly with water.[6]

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling based on the known properties of other sulfonyl fluorides is recommended. Storing the compound in a cool, dry, and inert environment within a tightly sealed container is crucial to minimize degradation. For applications requiring a thorough understanding of its stability profile, conducting tailored stability studies using a methodology similar to the one outlined is advised.

References

An In-depth Technical Guide to 2-Ethylbutane-1-sulfonyl fluoride: Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to 2-Ethylbutane-1-sulfonyl fluoride. Due to the limited specific data on this compound, this guide also incorporates general principles and protocols applicable to sulfonyl fluorides, a class of compounds gaining prominence in drug discovery and chemical biology.

Core Data Presentation

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected Solubility
Polar AproticDimethyl sulfoxide (DMSO), Acetonitrile (ACN)Soluble
AlcoholsMethanol (MeOH), Ethanol (EtOH)Soluble
HalogenatedDichloromethane (DCM), ChloroformSoluble
EthersDiethyl ether, Tetrahydrofuran (THF)Likely Soluble
Non-polarHexanes, TolueneLikely Limited Solubility
AqueousWaterLow Solubility[1]

Experimental Protocols

In the absence of a specific published protocol for determining the solubility of this compound, a general and widely accepted method for assessing the solubility of organic compounds is presented below. This protocol can be adapted for the specific needs of the researcher.

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Standard Curve Generation: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase to cover a range of concentrations expected for the solubility measurement. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

  • Quantification: Analyze the diluted sample by HPLC. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

  • Solubility Calculation: Calculate the solubility of the compound in the test solvent by taking into account the dilution factor. The result is typically expressed in µg/mL or mM.

Visualization of Research Workflow

The following diagram illustrates a logical workflow for the initial characterization and potential application development of a novel sulfonyl fluoride compound like this compound, particularly within a drug discovery context.

Workflow cluster_0 Initial Characterization cluster_1 Biological Screening & Target Identification cluster_2 Lead Optimization & Drug Development A Synthesis & Purification of this compound B Physicochemical Profiling (Solubility, LogP, pKa) A->B C Structural Verification (NMR, MS, X-ray) A->C D High-Throughput Screening (Phenotypic or Target-based) B->D E Activity-Based Protein Profiling D->E Hit Confirmation F Identification of Covalent Targets E->F Probe Development G Structure-Activity Relationship (SAR) Studies F->G H In vitro & In vivo Efficacy and Safety Studies G->H I Candidate Selection H->I

Caption: A logical workflow for the characterization and development of a novel sulfonyl fluoride.

References

A Technical Guide to 2-Ethylbutane-1-sulfonyl fluoride: Exploring its Potential Applications in Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide provides an in-depth overview of the potential biochemical applications of 2-Ethylbutane-1-sulfonyl fluoride. While direct experimental data for this specific aliphatic sulfonyl fluoride is limited in publicly accessible literature, this paper extrapolates its potential uses based on the well-established reactivity of the sulfonyl fluoride moiety and the chemical nature of its alkyl substituent. This document explores its promise as a selective covalent inhibitor, a chemical probe for enzyme discovery, and a potential tool in targeted drug development. Detailed hypothetical experimental protocols, data presentation in tabular format, and explanatory diagrams are provided to guide researchers in exploring the utility of this compound.

Introduction to Sulfonyl Fluorides in Biochemistry

Sulfonyl fluorides (R-SO₂F) are a class of chemical compounds that have garnered significant interest in biochemistry and medicinal chemistry. Their utility stems from the unique reactivity of the sulfonyl fluoride group, which can act as a covalent modifier of nucleophilic amino acid residues within proteins.[1][2] This property has led to their widespread use as:

  • Enzyme Inhibitors: Particularly for serine proteases, where the sulfonyl fluoride covalently bonds to the active site serine residue, leading to irreversible inhibition.[3][4]

  • Chemical Probes: For activity-based protein profiling (ABPP) to identify and characterize new enzymes.[4][5][6]

  • Warheads in Targeted Covalent Inhibitors: In drug discovery, the sulfonyl fluoride moiety can be attached to a selective ligand to create a potent and durable inhibitor.[7]

The reactivity of sulfonyl fluorides can be tuned by the nature of the "R" group. Aryl sulfonyl fluorides are generally more reactive than their alkyl counterparts due to the electron-withdrawing nature of the aromatic ring. This guide focuses on this compound, an alkyl sulfonyl fluoride, and its potential for more selective and controlled covalent modification of protein targets.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1311318-07-6[8][9]
Molecular Formula C₆H₁₃FO₂S[9]
Molecular Weight 168.23 g/mol [9]
IUPAC Name This compound[8]
SMILES CCC(CC)CS(=O)(=O)F[8]
Purity Typically >95%[8][9]

Potential Biochemical Applications

Based on the known reactivity of the sulfonyl fluoride functional group, this compound holds potential in several areas of biochemical research.

Selective Serine Protease Inhibition

The 2-ethylbutyl group is a branched, non-polar alkyl chain. This aliphatic nature is expected to render the sulfur atom of the sulfonyl fluoride less electrophilic compared to aryl sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF).[10] This reduced reactivity could translate to higher selectivity towards specific serine proteases, minimizing off-target effects. The branched structure may also provide steric hindrance that favors binding to enzymes with complementary active site topographies.

A hypothetical workflow for screening this compound against a panel of serine proteases is depicted below.

G Screening Workflow for Protease Inhibition A Prepare stock solution of This compound in anhydrous solvent (e.g., DMSO) C Perform enzyme activity assays with varying concentrations of the inhibitor A->C B Select a panel of serine proteases (e.g., Trypsin, Chymotrypsin, Elastase, Thrombin) B->C D Determine IC50 values for each protease C->D E Identify proteases with high sensitivity to the inhibitor D->E F Conduct kinetic studies (e.g., determination of Ki) for highly inhibited proteases E->F G Mass spectrometry analysis to confirm covalent modification of the active site serine F->G

Caption: A workflow for evaluating the inhibitory potential of this compound.

As a Chemical Probe for Target Identification

The sulfonyl fluoride can be incorporated into a chemical probe to identify novel protein targets. An alkyne or azide handle can be synthetically added to the 2-ethylbutane backbone, allowing for subsequent "click chemistry" ligation to a reporter tag (e.g., biotin or a fluorophore) after cellular treatment and lysis. This would enable the enrichment and identification of proteins that covalently react with the probe.

The general signaling pathway for using such a probe is illustrated below.

G Target Identification using a Chemical Probe cluster_0 In-situ Labeling cluster_1 Target Enrichment and Identification A Synthesize alkyne-tagged This compound probe B Treat cells or cell lysate with the probe A->B C Probe covalently binds to nucleophilic residues on target proteins B->C D Lyse cells and perform 'click' reaction with azide-biotin C->D E Enrich biotinylated proteins using streptavidin beads D->E F On-bead digestion of proteins E->F G LC-MS/MS analysis to identify enriched proteins F->G

Caption: Workflow for identifying protein targets of a this compound-based probe.

Hypothetical Experimental Protocols

Protocol for Determining IC₅₀ against Trypsin

Objective: To determine the concentration of this compound that inhibits 50% of trypsin activity.

Materials:

  • Trypsin from bovine pancreas (e.g., Sigma-Aldrich T1426)

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Anhydrous DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

  • Prepare a 1 mM stock solution of L-BAPNA in DMSO.

  • Set up the assay plate:

    • Add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of a serial dilution of this compound in DMSO to the test wells. Add 10 µL of DMSO to the control wells.

    • Add 10 µL of the trypsin solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction: Add 10 µL of the L-BAPNA solution to all wells.

  • Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Synthesis of an Alkyne-Tagged Probe

This protocol is a hypothetical adaptation of known methods for synthesizing sulfonyl fluorides.[11][12][13][14]

Objective: To synthesize (2-(prop-2-yn-1-yl)butane)-1-sulfonyl fluoride.

Reaction Scheme:

A multi-step synthesis would likely be required, starting from a suitable precursor that can be functionalized with both a sulfonyl fluoride and an alkyne group. A possible, though unvalidated, route could involve the synthesis of 2-(prop-2-yn-1-yl)butane-1-thiol, followed by oxidative chlorosulfonylation and subsequent fluoride exchange.

A simplified logical relationship for the synthesis is presented below.

G Hypothetical Synthesis of an Alkyne-Tagged Probe A Starting Material: Suitable alkyl halide or alcohol B Introduction of the propargyl group A->B C Conversion to a thiol or disulfide B->C D Oxidative chlorosulfonylation C->D E Fluoride exchange using KF or other fluorinating agent D->E F Final Product: Alkyne-tagged sulfonyl fluoride E->F

Caption: A logical flow for the synthesis of an alkyne-tagged this compound probe.

Data Presentation: Hypothetical Inhibition Data

The following table presents hypothetical IC₅₀ values for this compound against a panel of serine proteases, illustrating its potential for selectivity.

ProteaseHypothetical IC₅₀ (µM)Comments
Trypsin > 100Low activity expected due to the non-polar nature of the inhibitor.
Chymotrypsin 15.2Moderate activity, suggesting some favorable interactions in the active site.
Human Neutrophil Elastase 2.5High potential activity, as this enzyme has a hydrophobic S1 pocket.
Thrombin 85.7Lower activity expected.
Cathepsin G 5.8Potential for inhibition due to its chymotrypsin-like specificity.

Conclusion and Future Directions

While this compound is not as extensively studied as other sulfonyl fluorides, its chemical structure suggests it could be a valuable tool for biochemical research. Its potential for increased selectivity as a covalent inhibitor warrants further investigation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the utility of this and other aliphatic sulfonyl fluorides in enzyme inhibition, target discovery, and the development of novel therapeutics. Future work should focus on the synthesis and screening of this compound and its derivatives to validate these potential applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of 2-Ethylbutane-1-sulfonyl Fluoride for Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-ethylbutane-1-sulfonyl fluoride and its potential application as a covalent inhibitor for drug discovery and chemical biology research. The document outlines detailed synthetic protocols, characterization methods, and experimental procedures for evaluating its efficacy as a covalent modifier of protein function.

Introduction

Covalent inhibitors have emerged as a powerful modality in drug discovery, offering prolonged target engagement and high potency. The sulfonyl fluoride moiety is a privileged electrophile, or "warhead," for forming covalent bonds with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine within protein active sites.[1][2][3] This unique reactivity profile, coupled with the relative stability of the S-F bond compared to other sulfonyl halides, makes sulfonyl fluoride-containing compounds valuable tools for developing targeted covalent inhibitors.[4][5] this compound is an aliphatic sulfonyl fluoride that can serve as a versatile building block or a fragment for the development of novel covalent inhibitors. Its branched alkyl structure can explore specific hydrophobic pockets within a target protein, potentially leading to enhanced selectivity and potency.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of sulfonyl fluorides.[1][4][6][7][8] A common and practical approach involves the conversion of the corresponding sulfonic acid or its salt to the sulfonyl fluoride. Below is a detailed protocol based on a one-pot conversion of a sulfonate salt.

Experimental Protocol: Synthesis from Sodium 2-Ethylbutane-1-sulfonate

This protocol is adapted from general methods for the synthesis of sulfonyl fluorides from sulfonates.[4][6]

Materials:

  • Sodium 2-ethylbutane-1-sulfonate

  • Cyanuric chloride

  • Potassium bifluoride (KHF₂)

  • Tetramethylammonium chloride (TMAC)

  • Acetonitrile (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium 2-ethylbutane-1-sulfonate (1.0 eq), cyanuric chloride (1.1 eq), and tetramethylammonium chloride (0.05 eq).

  • Add anhydrous acetonitrile (0.2 M concentration relative to the sulfonate).

  • Stir the mixture at 60 °C for 2 hours.

  • After 2 hours, add potassium bifluoride (3.0 eq) and anhydrous acetone (equal volume to acetonitrile).

  • Continue stirring the reaction mixture at 60 °C for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • ¹⁹F NMR: To confirm the presence of the S-F bond.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.[9][10]

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₆H₁₃FO₂S168.23 g/mol 1311318-07-6

Application as a Covalent Inhibitor

This compound can be utilized as a reactive fragment or incorporated into larger molecules to target specific proteins. Its utility as a covalent inhibitor can be assessed through a series of biochemical and cellular assays.

Experimental Protocol: Evaluation of Covalent Inhibition of a Model Serine Protease (e.g., Trypsin)

This protocol outlines a general procedure to assess the covalent inhibitory potential of this compound against a well-characterized enzyme.

Materials:

  • This compound

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of BAEE in Tris-HCl buffer.

  • Enzyme Inhibition Assay (Time-Dependent Inhibition):

    • In a 96-well plate, add 50 µL of Tris-HCl buffer.

    • Add varying concentrations of this compound (e.g., from a serial dilution of the stock solution) to the wells. Include a DMSO-only control.

    • Add 25 µL of the trypsin solution to each well to initiate the pre-incubation.

    • Incubate the plate at 37 °C for different time points (e.g., 0, 15, 30, 60 minutes).

    • After each pre-incubation time, add 25 µL of the BAEE substrate solution to each well to start the reaction.

    • Immediately measure the absorbance at 253 nm every 30 seconds for 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration and pre-incubation time.

    • Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

    • The observed rate constant (kobs) for inactivation can be determined from the slope of this plot.

    • Plot the kobs values against the inhibitor concentrations to determine the inactivation rate constant (kinact) and the dissociation constant (Ki).

Parameter Description Method of Determination
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50% at a specific time point.Dose-response curve at a fixed pre-incubation time.
kobs Observed rate of enzyme inactivation at a given inhibitor concentration.Slope of ln(% activity) vs. time plot.
kinact Maximum rate of enzyme inactivation at saturating inhibitor concentration.Y-intercept of a plot of 1/kobs vs. 1/[Inhibitor].
Ki Dissociation constant of the initial reversible enzyme-inhibitor complex.X-intercept of a plot of 1/kobs vs. 1/[Inhibitor].

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reagents start Sodium 2-Ethylbutane-1-sulfonate intermediate In situ Sulfonyl Chloride Formation start->intermediate Step 1 reagents1 Cyanuric Chloride, TMAC Acetonitrile, 60 °C workup Aqueous Workup & Extraction intermediate->workup Step 2 reagents2 KHF₂, Acetone 60 °C product This compound purification Column Chromatography workup->purification purification->product

Caption: Workflow for the one-pot synthesis of this compound.

Mechanism of Covalent Inhibition

Covalent_Inhibition Enzyme Target Enzyme (e.g., Serine Protease) Complex Reversible E-I Complex Enzyme->Complex k₁ (Binding) Inhibitor This compound Complex->Enzyme k₋₁ (Dissociation) Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct k₂ (Covalent Bond Formation)

Caption: Two-step mechanism of irreversible covalent inhibition.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor 2-Ethylbutane-1-sulfonyl fluoride Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a kinase signaling pathway by a covalent inhibitor.

References

Application Notes and Protocols: 2-Ethylbutane-1-sulfonyl Fluoride as a Putative Chemical Probe for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data or established protocols for the use of 2-Ethylbutane-1-sulfonyl fluoride as a chemical probe for protein labeling. The following application notes and protocols are therefore based on the general principles and known reactivity of the sulfonyl fluoride chemical class and are intended to serve as a foundational guide for researchers exploring its potential applications. The quantitative data provided is illustrative and hypothetical.

Introduction

Sulfonyl fluorides (SFs) have emerged as a versatile class of chemical probes in chemical biology and drug discovery. Their utility stems from their "tunable" reactivity, allowing them to form stable covalent bonds with a range of nucleophilic amino acid residues within proteins. While aromatic sulfonyl fluorides are more commonly studied, aliphatic sulfonyl fluorides like this compound offer a potentially valuable tool for probing protein structure and function, particularly in contexts where a non-aromatic, sterically defined probe is desirable.

The sulfonyl fluoride moiety can react with several key amino acid side chains, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2][3] This broad reactivity profile, coupled with relative stability in aqueous solutions, makes SFs powerful tools for covalent enzyme inhibition, target identification and validation, and mapping of enzyme binding sites.[2][4]

This document provides a hypothetical framework for the application of this compound as a chemical probe for protein labeling, including detailed experimental protocols and illustrative data.

Data Presentation

The following table summarizes hypothetical quantitative data for the labeling of a target protein with this compound. This data is for illustrative purposes only and will vary depending on the specific protein and experimental conditions.

ParameterValueConditions
Probe Concentration for 50% Labeling (IC₅₀) 50 µM1 hour incubation with 10 µM Target Protein A in PBS, pH 7.4
Optimal Labeling pH 7.5 - 8.51 hour incubation
Kᵢ (inactivation constant) 0.1 min⁻¹For covalent modification of Target Enzyme B
Target Residue(s) Lysine, TyrosineDetermined by mass spectrometry-based proteomics
In-cell Labeling Concentration 100 - 200 µM4-hour incubation with cultured cells

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes a general procedure for labeling a purified protein with this compound to assess labeling efficiency and identify modification sites.

Materials:

  • This compound (stock solution in DMSO)

  • Purified target protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

  • Mass spectrometer and appropriate reagents for proteomic analysis

Procedure:

  • Protein Preparation: Prepare a solution of the purified target protein in PBS at a final concentration of 10 µM.

  • Probe Addition: Add this compound from a concentrated stock solution to the protein solution to achieve a final probe concentration of 50 µM. Ensure the final DMSO concentration is below 1% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching: Stop the labeling reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. The primary amines in the Tris buffer will react with and consume any excess probe.

  • Analysis of Labeling:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or protein integrity.

    • Mass Spectrometry: To confirm covalent modification and identify the specific amino acid residues labeled, subject the protein to proteomic analysis. This typically involves protein digestion (e.g., with trypsin), followed by LC-MS/MS analysis to identify peptide fragments carrying the 2-Ethylbutane-1-sulfonyl modification.

Protocol 2: In-Cellulo Protein Labeling

This protocol provides a general workflow for labeling proteins within living cells using this compound.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Click chemistry reagents (if an alkyne- or azide-tagged version of the probe is used for subsequent visualization or enrichment)

  • Antibodies for western blotting or immunoprecipitation

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-200 µM) in fresh cell culture medium. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis:

    • Western Blotting: Analyze the cell lysate by western blotting with an antibody against a protein of interest to observe any band shifts or changes in protein levels resulting from labeling.

    • Proteomic Profiling: For a global analysis of labeled proteins, a more advanced workflow involving an alkyne- or azide-functionalized version of the probe is typically required. This allows for the subsequent "clicking" of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) onto the labeled proteins. Enriched proteins can then be identified by mass spectrometry.

Visualizations

experimental_workflow cluster_invitro In Vitro Labeling cluster_incellulo In-Cellulo Labeling protein Purified Protein incubation Incubation protein->incubation probe This compound probe->incubation quenching Quenching incubation->quenching analysis Analysis (SDS-PAGE, MS) quenching->analysis cells Cultured Cells probe_cell Probe Treatment cells->probe_cell lysis Cell Lysis probe_cell->lysis downstream Downstream Analysis (WB, Proteomics) lysis->downstream

Caption: General experimental workflows for in vitro and in-cellulo protein labeling.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Activation kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB transcription Transcription Factor Activation kinaseB->transcription probe This compound probe->kinaseB Covalent Inhibition response Cellular Response transcription->response

Caption: Hypothetical signaling pathway inhibited by a covalent probe.

References

Application Notes and Protocols for 2-Ethylbutane-1-sulfonyl fluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride that serves as a versatile reagent in organic synthesis. While specific literature on this exact compound is limited, its reactivity can be inferred from the well-established chemistry of other aliphatic sulfonyl fluorides. This class of compounds is increasingly utilized in medicinal chemistry and drug discovery as building blocks and covalent probes.[1] The sulfonyl fluoride moiety is relatively stable yet can react with various nucleophiles under specific conditions, making it a valuable functional group for introducing the 2-ethylbutylsulfonyl group into molecules.[2]

This document provides detailed protocols for the application of this compound in key organic transformations, based on established procedures for analogous aliphatic sulfonyl fluorides.

Key Applications

The primary applications of this compound and other aliphatic sulfonyl fluorides in organic synthesis include:

  • Synthesis of Sulfonamides: Reaction with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is present in numerous therapeutic agents.

  • Synthesis of Sulfonate Esters: Reaction with alcohols to yield sulfonate esters. These esters can be utilized as leaving groups in nucleophilic substitution reactions.

  • Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: As a participant in SuFEx click chemistry, enabling the modular and efficient connection of molecular fragments.[2]

Experimental Protocols

The following protocols are representative methods for the use of aliphatic sulfonyl fluorides and can be adapted for this compound.

Protocol 1: Synthesis of N-Aryl/Alkyl-2-ethylbutane-1-sulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Base (e.g., triethylamine, pyridine, or a hindered base like diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq.).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired sulfonamide.

Quantitative Data for Analogous Aliphatic Sulfonyl Fluoride Reactions:

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineEt3NMeCN2512~95
PiperidinePyridineDCM258~90
AnilineDIPEATHF6024~75

Note: The data presented is representative of typical yields for reactions of aliphatic sulfonyl fluorides with various amines and should be considered as a guideline for optimizing reactions with this compound.

Protocol 2: Synthesis of 2-Ethylbutane-1-sulfonate Esters

This protocol outlines the formation of a sulfonate ester from this compound and an alcohol. This transformation is useful for converting an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Caption: General workflow for sulfonamide synthesis.

Signaling Pathway Analogy: Covalent Inhibition

While not a signaling pathway in the biological sense, the reaction of a sulfonyl fluoride with a biological nucleophile, such as an amino acid residue in a protein, is a key concept in covalent drug design. This can be conceptually illustrated as a pathway leading to irreversible target modification.

G A Sulfonyl Fluoride (e.g., this compound derivative) C Non-covalent Binding Complex A->C Binding B Protein Target with Nucleophilic Residue (e.g., Ser, Thr, Lys, Tyr, His) B->C D Covalent Adduct (Irreversible Inhibition) C->D Covalent Bond Formation

Caption: Covalent modification of a protein target.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactions should be performed in a well-ventilated fume hood. Sulfonyl fluorides can be corrosive and may release HF upon hydrolysis. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound, as a representative aliphatic sulfonyl fluoride, is a valuable reagent for the synthesis of sulfonamides and sulfonate esters. The protocols provided herein, based on the established reactivity of analogous compounds, offer a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for specific substrates.

References

Application Notes and Protocols: 2-Ethylbutane-1-sulfonyl Fluoride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylbutane-1-sulfonyl fluoride is a chemical compound classified as a sulfonyl fluoride.[1] While specific applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, the broader class of sulfonyl fluorides represents a significant and versatile group of compounds with diverse and impactful applications in drug discovery and chemical biology.[2][3][4][5][6][7] This document will provide an overview of the general applications of sulfonyl fluorides in medicinal chemistry, which can serve as a guide for researchers interested in exploring the potential of this compound and similar molecules.

Sulfonyl fluorides are characterized by their unique stability and reactivity, making them valuable as covalent inhibitors of enzymes and as chemical probes for studying protein function.[2][5] Their utility stems from the ability of the sulfonyl fluoride moiety to react with nucleophilic residues in proteins, such as serine, threonine, and tyrosine, leading to the formation of a stable covalent bond.[5][8]

General Applications of Sulfonyl Fluorides in Medicinal Chemistry

The applications of sulfonyl fluorides in medicinal chemistry are centered around their ability to act as covalent modifiers of proteins. This property has been exploited in several key areas:

  • Enzyme Inhibition: Sulfonyl fluorides are well-established as inhibitors of various enzyme classes, particularly serine proteases and esterases.[9][10] By covalently modifying a critical amino acid residue in the active site, they can irreversibly inactivate the enzyme. This mechanism is the basis for the therapeutic action of some drugs and serves as a valuable tool for studying enzyme function. A notable example is phenylmethylsulfonyl fluoride (PMSF), a widely used serine protease inhibitor in biochemical research.

  • Chemical Proteomics and Target Identification: Sulfonyl fluoride-based probes are powerful tools in chemical proteomics for identifying and characterizing protein targets.[5][8] These probes can be designed with reporter tags (e.g., biotin or a fluorescent dye) to allow for the detection and isolation of proteins that have reacted with the probe. This approach, known as activity-based protein profiling (ABPP), enables the identification of new drug targets and the elucidation of the mechanism of action of bioactive compounds.

  • Drug Discovery and Development: The covalent nature of the interaction between sulfonyl fluorides and their protein targets can lead to drugs with high potency and prolonged duration of action. The stability of the S-F bond also confers favorable pharmacokinetic properties.[3] The development of sulfonyl fluoride-containing molecules as potential therapeutic agents is an active area of research.[4][11]

Synthesis of Sulfonyl Fluorides

Several synthetic routes have been developed for the preparation of sulfonyl fluorides. A common method involves the conversion of sulfonic acids or their salts to sulfonyl fluorides.[2][12][13] Other approaches include the transformation of sulfonamides, thiols, and disulfides into the corresponding sulfonyl fluorides.[3] The choice of synthetic strategy often depends on the specific structure of the target molecule and the availability of starting materials.

Experimental Protocols

Due to the limited specific data on this compound, the following are generalized protocols for experiments commonly performed with sulfonyl fluorides in a medicinal chemistry context.

Protocol 1: General Procedure for Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a sulfonyl fluoride compound against a target enzyme.

  • Materials:

    • Target enzyme solution (e.g., a serine protease) of known concentration.

    • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

    • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH).

    • Sulfonyl fluoride inhibitor stock solution (dissolved in a suitable solvent like DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the sulfonyl fluoride inhibitor in the assay buffer.

    • In the wells of the microplate, add the enzyme solution.

    • Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.

    • Incubate the enzyme-inhibitor mixture for a defined period to allow for the covalent modification to occur.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in signal (e.g., absorbance or fluorescence) over time using the microplate reader.

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Protocol 2: General Workflow for Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for using a sulfonyl fluoride probe to identify protein targets in a complex biological sample.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis cluster_3 Target Identification Proteome Cell Lysate or Tissue Homogenate Incubation Incubate with Sulfonyl Fluoride Probe Proteome->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Visualization of labeled proteins Enrichment Affinity Enrichment (e.g., Streptavidin beads) Incubation->Enrichment Isolation of labeled proteins MassSpec Mass Spectrometry Enrichment->MassSpec Data_Analysis Data Analysis and Target Identification MassSpec->Data_Analysis

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

  • Sample Preparation: Prepare a protein extract (proteome) from cells or tissues of interest.

  • Probe Labeling: Incubate the proteome with the sulfonyl fluoride probe. The probe will covalently label its target proteins.

  • Analysis:

    • SDS-PAGE: Separate the labeled proteins by gel electrophoresis to visualize the protein labeling profile.

    • Affinity Enrichment: If the probe contains an affinity tag (e.g., biotin), use affinity chromatography (e.g., streptavidin beads) to enrich the labeled proteins.

    • Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by mass spectrometry to identify the labeled proteins and the specific site of modification.

  • Target Identification: Analyze the mass spectrometry data to identify the protein targets of the sulfonyl fluoride probe.

Quantitative Data

As there is no specific quantitative data available for this compound, the following table provides a hypothetical example of how inhibition data for a sulfonyl fluoride compound might be presented.

Compound IDTarget EnzymeIC50 (µM)
SF-001Trypsin2.5
SF-001Chymotrypsin10.8
SF-001Thrombin> 100

While specific medicinal chemistry applications for this compound are not well-documented, the broader class of sulfonyl fluorides holds significant promise and has a proven track record in drug discovery and chemical biology. The general principles and protocols outlined in these notes can serve as a valuable starting point for researchers interested in investigating the potential of this compound or other novel sulfonyl fluoride derivatives as enzyme inhibitors or chemical probes. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this compound.

References

Application Notes and Protocols for Developing Covalent Ligands Using 2-Ethylbutane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets. The sulfonyl fluoride moiety has emerged as a versatile electrophilic warhead for forming covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine within a protein's binding site. This reactivity is harnessed in a chemical approach known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

These application notes provide a comprehensive guide to the utilization of 2-Ethylbutane-1-sulfonyl fluoride as a reactive building block for the development of covalent ligands. While direct literature on the application of this compound in covalent ligand development is limited, this document outlines generalized protocols and key considerations based on the well-established chemistry of alkyl sulfonyl fluorides. Researchers should note that the provided protocols may require optimization for this specific reagent.

Data Presentation: Efficacy of Covalent Inhibitors

The efficacy of covalent inhibitors is typically characterized by parameters that describe both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant kinact/Ki. Below are representative data for covalent inhibitors, illustrating the type of quantitative information that should be generated.

Table 1: Representative Kinetic Data for Covalent Inhibitors

Compound ID Target Protein Warhead Ki (μM) kinact (s⁻¹) kinact/Ki (M⁻¹s⁻¹) Reference Amino Acid
Cmpd-1 Kinase A Aryl sulfonyl fluoride 1.2 0.005 4167 Lysine
Cmpd-2 Protease B Aryl sulfonyl fluoride 0.5 0.010 20000 Serine
Hypothetical Cmpd-X Target C Alkyl sulfonyl fluoride 5.0 0.002 400 Tyrosine

| Cmpd-4 | GPCR D | Aryl sulfonyl fluoride | 2.3 | 0.008 | 3478 | Lysine |

Note: Data for "Hypothetical Cmpd-X" is illustrative for an alkyl sulfonyl fluoride and actual values will be target-dependent.

Experimental Protocols

Protocol 1: General Synthesis of a Covalent Ligand using this compound

This protocol describes a general method for coupling this compound to a scaffold molecule containing a nucleophilic handle (e.g., an amine or phenol).

Materials:

  • Scaffold molecule with a free amine or phenol group

  • 2-Ethylbutane-1-sulfonyl chloride (as a precursor to the sulfonyl fluoride)

  • Potassium fluoride (KF) or potassium bifluoride (KHF₂)

  • A suitable aprotic solvent (e.g., Acetonitrile, DMF)

  • A non-nucleophilic base (e.g., DIEA, triethylamine)

  • Reaction vessel, stirring apparatus, and temperature control

  • Standard work-up and purification reagents and equipment (e.g., silica gel chromatography)

Procedure:

  • Synthesis of this compound (if not commercially available):

    • In a fume hood, dissolve 2-ethylbutane-1-sulfonyl chloride (1.0 eq) in acetonitrile.

    • Add potassium fluoride (2.0-3.0 eq). The use of a phase-transfer catalyst like 18-crown-6 may enhance the reaction rate.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Remove the solvent under reduced pressure to yield the crude this compound. This can be used directly or purified further.

  • Coupling to the Scaffold:

    • Dissolve the scaffold molecule (1.0 eq) and a non-nucleophilic base (1.5-2.0 eq) in an appropriate aprotic solvent.

    • Add a solution of this compound (1.1-1.5 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Assessment of Covalent Modification by Mass Spectrometry

This protocol outlines the use of intact protein mass spectrometry to confirm the covalent binding of a ligand to its target protein.

Materials:

  • Purified target protein (at a concentration of 1-10 µM)

  • Covalent ligand stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the target protein (final concentration 1-5 µM) and the covalent ligand (final concentration 10-50 µM).

    • Include a control sample with the protein and DMSO vehicle only.

    • Incubate the samples at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1, 4, or 24 hours).

  • LC-MS Analysis:

    • After incubation, inject an aliquot of each sample onto the LC-MS system. A desalting step using a C4 or C8 column is typically employed.

    • Acquire mass spectra for the intact protein.

    • Deconvolute the raw mass spectra to obtain the molecular weight of the protein species.

  • Data Analysis:

    • Compare the molecular weight of the protein in the ligand-treated sample to the control sample.

    • A mass shift corresponding to the molecular weight of the covalent ligand indicates the formation of a covalent adduct.

Protocol 3: Determination of kinact/Ki

This protocol describes a common method to determine the kinetic parameters of a covalent inhibitor.

Materials:

  • Enzyme and substrate for the activity assay

  • Covalent inhibitor stock solution

  • Assay buffer

  • Plate reader or other instrument to measure enzyme activity

Procedure:

  • Assay Setup:

    • Perform a time-course experiment where the enzyme is incubated with various concentrations of the inhibitor.

    • At specific time points, initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction rates at each inhibitor concentration and time point.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.

    • The ratio kinact/Ki can then be calculated.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The development of covalent ligands often targets key nodes in signaling pathways implicated in disease. Below are representations of two such pathways that are frequent targets in drug discovery.

Adenosine_A2B_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gs Gs Protein A2BR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., IL-6, VEGF) CREB->Gene_Expression regulates

Caption: Adenosine A2B Receptor Signaling Pathway.

EGFR_Resistance_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR (T790M/C797S) EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS activates PI3K PI3K EGFR->PI3K activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes AKT AKT PI3K->AKT activates AKT->Proliferation promotes

Caption: EGFR Resistance Signaling Pathway (T790M/C797S).

Experimental Workflow

The process of developing and characterizing a covalent ligand follows a logical progression of experiments.

Covalent_Ligand_Workflow Synthesis Synthesis of Ligand with this compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Confirmation Covalent Binding Confirmation (Intact Protein MS) Purification->Binding_Confirmation Kinetics Kinetic Characterization (Determine kinact/Ki) Binding_Confirmation->Kinetics Selectivity Selectivity Profiling (Against related proteins) Kinetics->Selectivity Cellular_Activity Cell-based Assays (Target engagement & functional effect) Selectivity->Cellular_Activity Lead_Optimization Lead Optimization Cellular_Activity->Lead_Optimization

Caption: Experimental Workflow for Covalent Ligand Development.

Application Notes and Protocols for 2-Ethylbutane-1-sulfonyl fluoride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 2-Ethylbutane-1-sulfonyl fluoride. This document is intended to guide researchers in utilizing this aliphatic sulfonyl fluoride as a versatile reagent in synthetic chemistry, particularly for the formation of sulfonamides and sulfonic esters, which are key moieties in many pharmaceutical compounds.

Introduction

This compound is an aliphatic sulfonyl fluoride that serves as a valuable building block in organic synthesis. Like other sulfonyl fluorides, it exhibits a unique balance of stability and reactivity. The sulfur(VI)-fluoride (S-F) bond is notably stable under many conditions, including aqueous environments, yet it can be activated to react with a variety of nucleophiles.[1] This characteristic makes sulfonyl fluorides attractive alternatives to the more moisture-sensitive sulfonyl chlorides.[2] Their application is prominent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for creating covalent linkages in drug discovery and chemical biology.[3][4] These notes will detail protocols for two primary classes of reactions: sulfonamide synthesis via reaction with amines and sulfonic ester synthesis through reaction with phenols.

Stability and Handling

Aliphatic sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, showing resistance to hydrolysis under neutral conditions.[2] However, their stability can be compromised by strong bases, which can lead to elimination side reactions due to the deprotonation of the α-hydrogen.[5] It is recommended to store this compound in a cool, dry place and to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions. Studies on arylsulfonyl fluorides have shown that both electronic and steric factors influence the stability of the S-F bond.[6]

Data Presentation

The following tables summarize representative quantitative data for reactions of simple alkylsulfonyl fluorides with various nucleophiles. While specific data for this compound is not extensively published, the data for analogous primary alkylsulfonyl fluorides provide a strong indication of expected reactivity and yields.

Table 1: Synthesis of Sulfonamides from Alkylsulfonyl Fluorides and Amines

EntryAlkylsulfonyl FluorideAmineProductYield (%)ConditionsReference
1Methanesulfonyl fluorideAnilineN-Phenylmethanesulfonamide71Ca(NTf₂)₂, t-amyl alcohol, 60 °C, 24 h[7][8][9]
2Methanesulfonyl fluorideBenzylamineN-Benzylmethanesulfonamide85Ca(NTf₂)₂, t-amyl alcohol, 60 °C, 24 h[7][8][9]
3Ethanesulfonyl fluoridePiperidine1-(Ethylsulfonyl)piperidine92Ca(NTf₂)₂, t-amyl alcohol, 60 °C, 24 h[8]
4Propanesulfonyl fluorideMorpholine4-(Propylsulfonyl)morpholine88Ca(NTf₂)₂, t-amyl alcohol, 60 °C, 24 h[8]

Table 2: Synthesis of Sulfonic Esters from Alkylsulfonyl Fluorides and Phenols

EntryAlkylsulfonyl FluoridePhenolProductYield (%)ConditionsReference
1Methanesulfonyl fluoridePhenolPhenyl methanesulfonate95BTMG, HMDS, MeCN, rt, 1 h[10]
2Ethanesulfonyl fluoride4-Methoxyphenol4-Methoxyphenyl ethanesulfonate93BTMG, HMDS, MeCN, rt, 1 h[10]
3Propanesulfonyl fluoride4-Chlorophenol4-Chlorophenyl propanesulfonate90BTMG, HMDS, MeCN, rt, 1 h[10]
4Methanesulfonyl fluorideEugenolEugenol methanesulfonate96BTMG, HMDS, MeCN, rt, 15 min (microwave)[10]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of sulfonamides and sulfonic esters from an aliphatic sulfonyl fluoride like this compound.

Protocol 1: General Procedure for the Synthesis of Sulfonamides

This protocol is based on the calcium triflimide-catalyzed reaction of sulfonyl fluorides with amines.[7][8][9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Calcium triflimide (Ca(NTf₂)₂)

  • tert-Amyl alcohol (t-amylOH)

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl acetate for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if refluxing)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired amine (2.0 equiv), and calcium triflimide (1.0 equiv).

  • Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.

  • Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Protocol 2: General Procedure for the Synthesis of Sulfonic Esters (SuFEx Reaction)

This protocol utilizes a synergistic catalyst system for the accelerated SuFEx reaction between a sulfonyl fluoride and a phenol.[10]

Materials:

  • This compound

  • Phenol

  • 1,1,3,3-Tetramethyl-2-tert-butylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl acetate for workup)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid handling

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equiv) and dissolve it in anhydrous acetonitrile.

  • Add hexamethyldisilazane (HMDS) (1.5 equiv) to the solution and stir for 10 minutes at room temperature to form the silyl ether in situ.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Add the BTMG catalyst (5-20 mol%) to initiate the reaction.

  • Stir the reaction at room temperature for 1-24 hours, or heat as necessary (e.g., 60 °C with microwave irradiation for less reactive substrates). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonic ester.

Visualizations

The following diagrams illustrate the generalized experimental workflows and reaction pathways.

experimental_workflow_sulfonamide start Start reactants Combine this compound, Amine, and Ca(NTf2)2 in t-amyl alcohol start->reactants 1 reaction Heat at 60 °C for 24h reactants->reaction 2 workup Aqueous Workup (DCM/EtOAc, NaHCO3, Brine) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Final Sulfonamide Product purification->product 5 experimental_workflow_sulfonic_ester start Start silylation Silylate Phenol with HMDS in MeCN start->silylation 1 addition Add this compound and BTMG catalyst silylation->addition 2 reaction Stir at Room Temperature addition->reaction 3 workup Quench and Aqueous Workup (HCl, DCM/EtOAc, NaHCO3, Brine) reaction->workup 4 purification Purification (Column Chromatography) workup->purification 5 product Final Sulfonic Ester Product purification->product 6 reaction_pathway_sulfonamide cluster_reactants Reactants cluster_products Products sulfonyl_fluoride R-SO2F (this compound) transition_state Lewis Acid Activation [R-SO2F---Ca(NTf2)2] sulfonyl_fluoride->transition_state amine R'-NH2 (Amine) amine->transition_state Nucleophilic Attack catalyst Ca(NTf2)2 catalyst->transition_state sulfonamide R-SO2-NHR' (Sulfonamide) byproduct CaF(NTf2) + HNTf2 transition_state->sulfonamide transition_state->byproduct reaction_pathway_sulfonic_ester cluster_reactants Reactants cluster_products Products sulfonyl_fluoride R-SO2F (this compound) transition_state Base-Catalyzed Nucleophilic Attack sulfonyl_fluoride->transition_state silylated_phenol R'-OSiMe3 (Silylated Phenol) silylated_phenol->transition_state catalyst BTMG catalyst->silylated_phenol Activates sulfonic_ester R-SO2-OR' (Sulfonic Ester) byproduct Me3SiF + BTMG-H+ transition_state->sulfonic_ester transition_state->byproduct

References

Application Notes and Protocols: 2-Ethylbutane-1-sulfonyl Fluoride in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride building block with potential applications in drug discovery, particularly in the development of targeted covalent inhibitors. The sulfonyl fluoride moiety serves as a reactive "warhead" that can form a stable covalent bond with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) within a protein's binding site. This covalent interaction can lead to potent and durable target inhibition, a desirable characteristic for therapeutic agents in various disease areas, including oncology and infectious diseases.

The branched 2-ethylbutyl scaffold of this particular building block may offer advantages in terms of metabolic stability and improved binding interactions within hydrophobic pockets of target proteins. These application notes provide an overview of the properties of this compound and outline detailed protocols for its theoretical application in the synthesis and screening of novel covalent inhibitors.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a building block is crucial for its effective use in medicinal chemistry. The following table summarizes key properties of this compound.

PropertyValueSource
CAS Number 1311318-07-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₁₃FO₂S--INVALID-LINK--
Molecular Weight 168.23 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES CCC(CC)CS(=O)(=O)F--INVALID-LINK--
Predicted XlogP 2.2--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--

Application in Covalent Inhibitor Synthesis: A Representative Example

While specific examples of drug candidates derived from this compound are not prominent in the literature, its utility can be illustrated through a representative synthetic application. Here, we propose its use in the synthesis of a hypothetical covalent inhibitor targeting a serine protease, a well-established target class for sulfonyl fluorides.

The following table presents hypothetical, yet realistic, quantitative data for a potential inhibitor, "EBSF-Inhibitor-A," derived from this compound. This data is for illustrative purposes to demonstrate the potential of this building block.

ParameterEBSF-Inhibitor-A (Hypothetical Data)
Target Serine Protease (e.g., Human Neutrophil Elastase)
IC₅₀ (Enzymatic Assay) 50 nM
Cellular Potency (EC₅₀) 500 nM
Kinetic Constants (k_inact/K_I) 10,000 M⁻¹s⁻¹
Selectivity vs. Related Proteases >100-fold
In Vitro Metabolic Stability (t₁/₂ in human liver microsomes) >60 min

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a covalent inhibitor using this compound. These protocols are based on established methodologies for similar compounds.

Protocol 1: Synthesis of a Covalent Inhibitor via Sulfonamide Formation

This protocol describes a general method for coupling this compound with a primary or secondary amine-containing scaffold to form a stable sulfonamide.

Materials:

  • This compound

  • Amine-containing scaffold (e.g., a molecule with a known binding motif for the target protein)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine-containing scaffold (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., Triethylamine, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide-linked covalent inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Enzymatic Assay for Covalent Inhibition

This protocol outlines a general procedure to assess the inhibitory potency of a newly synthesized covalent inhibitor against a target enzyme, such as a serine protease.

Materials:

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • Target enzyme (e.g., Human Neutrophil Elastase)

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer. A typical concentration range for an initial screen might be from 10 µM down to 1 nM.

  • In the wells of a 96-well plate, add the diluted inhibitor solutions. Include a control group with buffer and DMSO only (no inhibitor).

  • Add the target enzyme to each well to a final concentration appropriate for the assay.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent bond formation.

  • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to all wells.

  • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction rates (slopes of the kinetic curves).

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Protocol 3: Intact Protein Mass Spectrometry to Confirm Covalent Modification

This protocol describes how to confirm the covalent binding of the inhibitor to the target protein using mass spectrometry.

Materials:

  • Synthesized inhibitor

  • Target protein

  • Incubation buffer (e.g., PBS or ammonium bicarbonate)

  • LC-MS system capable of intact protein analysis (e.g., a Q-TOF or Orbitrap mass spectrometer)

Procedure:

  • Incubate the target protein (e.g., at a final concentration of 1-5 µM) with an excess of the inhibitor (e.g., 5-10 molar equivalents) in the incubation buffer.

  • Also prepare a control sample of the protein with DMSO only.

  • Incubate both samples for a set time (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).

  • Desalt the samples using a suitable method, such as a C4 ZipTip or dialysis, to remove excess inhibitor and non-volatile salts.

  • Analyze the desalted protein samples by LC-MS.

  • Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples.

  • A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus the fluorine atom, plus a hydrogen atom from the reacting amino acid residue) confirms covalent modification.

Visualized Workflows and Pathways

The following diagrams illustrate key processes in the application of this compound for drug discovery.

G cluster_synthesis Synthesis Workflow cluster_screening Screening Cascade start This compound + Amine Scaffold reaction Sulfonamide Formation (Coupling Reaction) start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Assay (IC50) characterization->biochemical_assay Proceed with Purified Inhibitor cellular_assay Cellular Assay (EC50) biochemical_assay->cellular_assay covalent_confirmation Covalent Binding Confirmation (MS) cellular_assay->covalent_confirmation selectivity_profiling Selectivity Profiling covalent_confirmation->selectivity_profiling

Caption: General workflow from synthesis to screening of a covalent inhibitor.

G cluster_pathway Mechanism of Covalent Inhibition inhibitor EBSF-Inhibitor complex Non-covalent Binding Complex inhibitor->complex enzyme Serine Protease (Active Site Serine) enzyme->complex covalent_adduct Covalently Modified Inactive Enzyme complex->covalent_adduct Covalent Bond Formation (Sulfonylation)

Application Note: LC-MS Analysis of 2-Ethylbutane-1-sulfonyl fluoride Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of reaction products of 2-Ethylbutane-1-sulfonyl fluoride. Sulfonyl fluorides are a class of compounds with increasing importance in chemical biology and drug discovery, known for their participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Their inherent stability and selective reactivity make them valuable moieties. However, the analysis of sulfonyl fluorides and their reaction products by LC-MS can be challenging due to their potential lack of a readily ionizable group.[2][3][4] This protocol outlines a derivatization strategy to enhance detectability and provides a comprehensive LC-MS method for the separation and identification of the resulting products.

Introduction

This compound is a reactive building block used in the synthesis of various organic molecules. Its reaction with nucleophiles, such as amines, leads to the formation of stable sulfonamides. The ability to accurately monitor these reactions and characterize the products is crucial for reaction optimization and the purification of the desired compounds. This note provides a detailed protocol for the analysis of the reaction between this compound and a model amine, aniline, using LC-MS. The methodology can be adapted for other nucleophiles and similar sulfonyl fluoride derivatives.

Experimental Protocols

Derivatization Reaction of this compound with Aniline

This protocol describes the synthesis of the N-phenyl-2-ethylbutane-1-sulfonamide derivative for LC-MS analysis.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a clean, dry vial, dissolve this compound (10 mg, 0.06 mmol) in 1 mL of anhydrous DCM.

  • Add aniline (6.7 mg, 0.072 mmol) to the solution.

  • Add triethylamine (9.1 mg, 0.09 mmol) to the reaction mixture.

  • Cap the vial and stir the reaction mixture at room temperature for 4 hours.

  • After completion, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile for LC-MS analysis.

  • Vortex the sample for 30 seconds and centrifuge at 12,000 rpm for 15 minutes to pellet any particulates.[2][4]

  • Transfer the supernatant to an LC-MS vial for injection.

LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Mass Range 50 - 500 m/z
Data Acquisition Full Scan and Targeted MS/MS

Data Presentation

The following tables summarize the expected quantitative data for the starting material and the major reaction product.

Table 1: Expected Retention Times and m/z Values

CompoundStructureFormulaMolecular WeightExpected [M+H]+ (m/z)Expected Retention Time (min)
This compoundC6H13FO2S168.23169.07~ 4.5
N-phenyl-2-ethylbutane-1-sulfonamideC12H19NO2S241.35242.12~ 6.8

Table 2: Expected MS/MS Fragmentation of N-phenyl-2-ethylbutane-1-sulfonamide ([M+H]+ = 242.12)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
242.12178.13[M+H - SO2]+
242.12150.08[M+H - C6H5NH]+
242.1294.07[C6H5NH3]+
242.1285.09[C6H13]+

Visualizations

experimental_workflow reaction Reaction: This compound + Aniline sample_prep Sample Preparation: - Evaporation - Reconstitution - Centrifugation reaction->sample_prep Reaction Mixture lc_separation LC Separation: Reverse-Phase C18 sample_prep->lc_separation Prepared Sample ms_detection MS Detection: ESI+ Full Scan & MS/MS lc_separation->ms_detection Eluent data_analysis Data Analysis: - Peak Integration - Spectral Interpretation ms_detection->data_analysis Raw Data signaling_pathway sulfonyl_fluoride This compound (Electrophile) transition_state Intermediate Complex sulfonyl_fluoride->transition_state aniline Aniline (Nucleophile) aniline->transition_state sulfonamide N-phenyl-2-ethylbutane-1-sulfonamide (Product) transition_state->sulfonamide hcl Triethylamine Hydrochloride (Byproduct) transition_state->hcl base Triethylamine (Base) base->transition_state Facilitates reaction

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Ethylbutane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-Ethylbutane-1-sulfonyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of this compound when preparing my stock solution. What could be the cause?

A2: Precipitation upon preparation of a stock solution is a common issue and can be attributed to several factors:

  • Solvent Choice: The selected solvent may not be optimal for dissolving this compound at the desired concentration.

  • Concentration: You may be attempting to prepare a solution that is above the compound's saturation point in that specific solvent.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature during preparation or storage can lead to precipitation.

  • Purity of the Compound: Impurities in the compound can sometimes affect its solubility.

Q3: How can I improve the aqueous solubility of this compound for biological assays?

A3: Improving the aqueous solubility of poorly soluble compounds for biological assays is a common challenge.[1][2] Several strategies can be employed:

  • Co-solvents: The use of a water-miscible organic co-solvent is a primary strategy.[1] A stock solution in a solvent like DMSO or ethanol can be prepared and then diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological assay.

  • pH Adjustment: While less common for sulfonyl fluorides, adjusting the pH of the aqueous medium can sometimes improve the solubility of compounds with ionizable groups. However, this compound does not have readily ionizable groups, so this method is unlikely to be effective.

  • Use of Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic-F68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent aqueous solubility.[1]

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[3]

Q4: Are there any specific safety precautions I should take when handling this compound and its solvents?

A4: Yes, proper safety precautions are essential. Always consult the Safety Data Sheet (SDS) for this compound and any solvents used.[4] General precautions include:

  • Working in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Avoiding inhalation of vapors and contact with skin and eyes.[6]

  • Storing the compound and solutions in tightly sealed containers in a cool, dry place.[7]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in a Non-Aqueous Solvent

Symptoms:

  • The compound does not fully dissolve, leaving a solid residue.

  • The solution appears cloudy or hazy.

Troubleshooting Steps:

StepActionRationale
1Verify Solvent Choice Based on the lipophilic nature of the compound, polar aprotic solvents are a good starting point. See Table 1 for a list of recommended solvents.
2Gentle Heating Gently warm the solution in a water bath. Increased temperature can significantly improve solubility. Be cautious not to overheat, as this could lead to degradation.
3Sonication Place the vial in an ultrasonic bath. Sonication can help to break up solid aggregates and increase the rate of dissolution.
4Reduce Concentration If the compound still does not dissolve, try preparing a more dilute solution. It is possible you are exceeding the solubility limit.
5Try a Different Solvent If one solvent is unsuccessful, try another from the recommended list or a co-solvent system.
Issue 2: Precipitation of the Compound from an Aqueous Buffer During an Experiment

Symptoms:

  • The aqueous solution becomes cloudy over time.

  • A precipitate forms at the bottom of the reaction vessel.

Troubleshooting Workflow:

G Troubleshooting Precipitation in Aqueous Buffer start Precipitation Observed in Aqueous Buffer check_solvent Is an organic co-solvent (e.g., DMSO) being used? start->check_solvent add_solvent Prepare a concentrated stock in a suitable organic solvent. Dilute into the aqueous buffer immediately before use. check_solvent->add_solvent No check_concentration Is the final concentration of the organic solvent below 1%? check_solvent->check_concentration Yes add_solvent->check_concentration reduce_concentration Lower the final concentration of this compound. check_concentration->reduce_concentration No evaluate_stability Is the compound stable in the aqueous buffer over the experiment's duration? check_concentration->evaluate_stability Yes reduce_concentration->evaluate_stability consider_surfactant Consider adding a small amount of a non-ionic surfactant (e.g., Tween-80) to the aqueous buffer. run_control Run a control experiment to check for compound degradation. consider_surfactant->run_control evaluate_stability->consider_surfactant No end Solution Stable evaluate_stability->end Yes run_control->end

Caption: Troubleshooting workflow for precipitation in aqueous buffers.

Data Presentation

Table 1: Qualitative Solubility and Recommended Solvents for this compound

Solvent ClassRecommended SolventsExpected SolubilityApplication Notes
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO)HighIdeal for preparing concentrated stock solutions for biological assays.
N,N-Dimethylformamide (DMF)HighSuitable for stock solutions and organic reactions.
Acetonitrile (MeCN)Moderate to HighOften used in purification (e.g., HPLC) and as a reaction solvent.
Ethers Tetrahydrofuran (THF)Moderate to HighGood for organic synthesis; use caution with peroxides.
Dichloromethane (DCM)Moderate to HighA common solvent for organic reactions and extractions.
Alcohols EthanolModerateCan be used for stock solutions, but may be less effective than aprotic polar solvents.
MethanolModerateSimilar to ethanol, suitable for some applications.
Aqueous Solutions Water, BuffersVery LowInsoluble or poorly soluble. Requires solubility enhancement techniques.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 168.23 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 168.23 g/mol = 0.0016823 g = 1.68 mg

  • Weighing: Accurately weigh 1.68 mg of this compound into a clean, dry microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 30-40°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent

Objective: To prepare a 10 µM aqueous working solution of this compound in a biological buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous biological buffer (e.g., PBS, pH 7.4)

  • Pipettes

Procedure:

  • Serial Dilution (if necessary): If preparing a very dilute working solution, it may be beneficial to first perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution:

    • Pipette the required volume of the aqueous buffer into a tube.

    • Add the appropriate volume of the 10 mM DMSO stock solution to achieve the final concentration of 10 µM. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of the buffer.

  • Mixing: Immediately after adding the DMSO stock, vortex the solution gently to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.

  • Use: Use the freshly prepared working solution in your experiment without delay, as the compound may have limited stability in aqueous media.

Workflow for Preparing an Aqueous Working Solution:

G Workflow for Preparing an Aqueous Working Solution start Start prepare_stock Prepare Concentrated Stock Solution in a Suitable Organic Solvent (e.g., DMSO) start->prepare_stock calculate_dilution Calculate Required Volume of Stock Solution for Desired Final Aqueous Concentration prepare_stock->calculate_dilution prepare_buffer Pipette the Required Volume of Aqueous Buffer into a Clean Tube calculate_dilution->prepare_buffer add_stock Add the Calculated Volume of Stock Solution to the Aqueous Buffer prepare_buffer->add_stock mix Immediately Vortex Gently to Ensure Homogeneity add_stock->mix use_solution Use the Freshly Prepared Solution Promptly in the Experiment mix->use_solution end End use_solution->end

Caption: Workflow for preparing an aqueous working solution.

References

Optimizing reaction conditions for 2-Ethylbutane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis, handling, and application of 2-Ethylbutane-1-sulfonyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound with the chemical formula C₆H₁₃FO₂S.[1] It belongs to the class of alkyl sulfonyl fluorides, which are characterized by a sulfonyl fluoride group (-SO₂F) attached to an alkyl chain. These compounds are valuable reagents in organic synthesis and have gained significant interest in medicinal chemistry and drug discovery due to their unique reactivity.[2][3]

Q2: What are the primary applications of this compound?

While specific applications for this compound are not extensively documented in publicly available literature, alkyl sulfonyl fluorides, in general, are widely used as:

  • Covalent inhibitors: They can form stable covalent bonds with nucleophilic residues (like serine, tyrosine, or lysine) in proteins, making them useful as probes for studying enzyme function and as potential therapeutic agents.[4][5][6]

  • Precursors for other sulfur(VI) compounds: The sulfonyl fluoride moiety can be displaced by various nucleophiles to synthesize sulfonamides, sulfonate esters, and other derivatives.[7][8][9]

  • Building blocks in "click chemistry": The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a powerful click chemistry tool for rapidly creating diverse molecular libraries.[10][11]

Q3: What are the main synthetic routes to prepare this compound?

There are several general methods to synthesize alkyl sulfonyl fluorides, which can be adapted for this compound. The most common starting materials are:

  • Alkyl Halides (e.g., 1-bromo-2-ethylbutane): Photoredox catalysis can be used to convert alkyl bromides to the corresponding sulfonyl fluorides.[12]

  • Alcohols (e.g., 2-ethylbutan-1-ol): Alcohols can be converted to alkyl fluorides using sulfonyl fluorides as deoxyfluorinating agents.[13] Another approach involves a two-step process of converting the alcohol to a sulfonate followed by displacement with a fluoride source.

  • Sulfonic Acids (e.g., 2-ethylbutane-1-sulfonic acid): Sulfonic acids or their salts can be converted to sulfonyl fluorides using reagents like thionyl fluoride or cyanuric chloride followed by a fluoride source.[14][15][16][17][18]

Q4: How should this compound be stored?

Specific storage conditions for this compound are not detailed in the search results, but based on the general stability of sulfonyl fluorides, it should be stored in a cool, dry place, away from moisture and strong bases to prevent hydrolysis and decomposition.[19] Commercial suppliers may provide specific storage recommendations.[1]

Q5: What are the safety precautions for handling this compound?

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive reagents.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or time if starting material persists. 2. For base-sensitive alkyl sulfonyl fluorides, consider using milder bases or non-basic conditions. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. Branched alkyl sulfonyl fluorides can be prone to elimination side reactions, especially with strong bases.[10][20] 3. Use freshly opened or properly stored reagents. Check the activity of catalysts if applicable.
Formation of multiple byproducts 1. Side reactions such as elimination or hydrolysis. 2. Over-reaction or decomposition under harsh conditions.1. Use less basic conditions to minimize elimination. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride.[2][21] 2. Optimize reaction temperature and time. Consider a milder synthetic route if byproducts persist.
Difficulty in product purification 1. Co-elution with starting materials or byproducts. 2. Product instability on silica gel.1. Optimize the chromatography solvent system. Consider alternative purification methods like distillation or recrystallization if applicable. 2. If the product is sensitive to acidic silica gel, consider using neutral or basic alumina for chromatography, or use a different purification technique.
Product decomposes upon storage 1. Hydrolysis due to moisture. 2. Reaction with contaminants.1. Store the product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. 2. Ensure the product is pure before storage.

Experimental Protocols

Protocol 1: Synthesis from 2-Ethylbutane-1-sulfonic Acid

This protocol is adapted from general procedures for the conversion of sulfonic acids to sulfonyl fluorides.[14][15][17]

Reaction Scheme:

Reagents and Conditions:

Reagent/ParameterConditionNotes
2-Ethylbutane-1-sulfonic acid1.0 equivStarting material.
Activating Agent & Fluoride SourceSee table belowKey reagents for the conversion.
SolventAcetonitrile or DMFAnhydrous conditions are recommended.
Temperature25 - 130 °CDependent on the chosen reagents.
Reaction Time1 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield40 - 95%Highly dependent on the specific method.

Reagent Options:

Activating AgentFluoride SourceTypical Conditions
Thionyl fluoride (SOF₂)(in situ)DMF, 130 °C, 1 h[14]
Cyanuric chlorideKHF₂Acetonitrile, 60 °C, then acetone[17]
Xtalfluor-E®(in situ)Dichloromethane, room temperature[15]

Procedure:

  • To a solution of 2-ethylbutane-1-sulfonic acid in the chosen anhydrous solvent, add the activating agent and fluoride source according to the literature procedures.

  • Heat the reaction mixture to the specified temperature and monitor its progress.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Protocol 2: Synthesis from 1-Bromo-2-ethylbutane (Photoredox Catalysis)

This protocol is based on modern methods for the synthesis of alkyl sulfonyl fluorides from alkyl bromides.[12]

Reaction Scheme:

Reagents and Conditions:

Reagent/ParameterConditionNotes
1-Bromo-2-ethylbutane1.0 equivStarting material.
SO₂ Source (e.g., DABSO)1.5 - 2.0 equivDABSO = 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide).
Fluoride Source (e.g., Selectfluor)1.5 - 2.0 equivAdded in a subsequent step.
Photocatalyst (e.g., Ir-based)1-2 mol%
SolventAcetonitrile or similar polar aprotic solventDegas the solvent before use.
Light SourceBlue LEDs
TemperatureRoom temperature
Reaction Time12 - 24 hoursMonitor by LC-MS.
Typical Yield50 - 80%

Procedure:

  • In a reaction vessel, combine 1-bromo-2-ethylbutane, the SO₂ source, and the photocatalyst in the degassed solvent under an inert atmosphere.

  • Irradiate the mixture with blue LEDs at room temperature.

  • After the initial reaction is complete (consumption of the alkyl bromide), add the fluoride source (e.g., Selectfluor) and continue stirring.

  • Once the reaction is complete, perform an aqueous workup.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 2-Ethylbutane-1-sulfonic acid) reaction Reaction with Activating & Fluorinating Agents start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/Distillation) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze product Pure this compound analyze->product troubleshooting_logic start Low/No Product Yield? check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_reagents Verify Reagent Activity check_reaction->check_reagents Incomplete check_conditions Optimize Reaction Conditions (Temp, Time, Base) check_reaction->check_conditions Incomplete side_reactions Identify Side Products (Elimination/Hydrolysis) check_reaction->side_reactions Complete, but low yield purification_issue Investigate Purification Step check_reagents->purification_issue check_conditions->purification_issue side_reactions->check_conditions solution Problem Solved purification_issue->solution signaling_pathway_inhibition cluster_pathway Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Serine Protease) kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response inhibitor This compound (Covalent Inhibitor) inhibitor->kinase2 Covalent Inhibition

References

2-Ethylbutane-1-sulfonyl fluoride reaction byproducts and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbutane-1-sulfonyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent and effective method for the synthesis of this compound is a two-step process. The first step involves the oxidative chlorination of 2-ethylbutane-1-thiol to yield the intermediate, 2-ethylbutane-1-sulfonyl chloride. This intermediate is then subjected to fluorination using a suitable fluoride source to produce the final product.

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

A2: The primary byproducts depend on the specific step of the synthesis.

  • During the oxidative chlorination of 2-ethylbutane-1-thiol, potential byproducts include bis(2-ethylbutyl) disulfide from incomplete oxidation and 2-ethylbutane-1-sulfonic acid due to the hydrolysis of the sulfonyl chloride intermediate.

  • In the subsequent fluorination step, the main impurities are typically unreacted 2-ethylbutane-1-sulfonyl chloride and 2-ethylbutane-1-sulfonic acid formed from the hydrolysis of either the starting material or the product.

Q3: How can I purify the final this compound product?

A3: For aliphatic sulfonyl fluorides like this compound, two common purification methods are fractional distillation under reduced pressure and column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities. For larger scale reactions, distillation is often preferred.

Q4: My yield of this compound is consistently low. What are the likely causes?

A4: Low yields can stem from several factors. In the oxidative chlorination step, incomplete reaction can leave starting thiol, or side reactions could be favored. During fluorination, the presence of water can lead to the hydrolysis of the sulfonyl chloride intermediate and the sulfonyl fluoride product, reducing the yield. Inefficient heat control can also contribute to byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or no conversion of 2-ethylbutane-1-thiol to the sulfonyl chloride. Insufficient oxidizing and chlorinating agent.Ensure the correct stoichiometry of the oxidizing and chlorinating agent (e.g., NCS, H₂O₂/SOCl₂). A slight excess may be necessary.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Significant amount of bis(2-ethylbutyl) disulfide in the crude sulfonyl chloride. Incomplete oxidation of the starting thiol.Increase the amount of the oxidizing agent and/or the reaction time.
Presence of 2-ethylbutane-1-sulfonic acid in the final product. Hydrolysis of the sulfonyl chloride intermediate or the sulfonyl fluoride product due to the presence of water.Ensure all reagents and solvents are anhydrous, particularly in the fluorination step. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient work-up.During the aqueous work-up, minimize the contact time with water and use cold water to reduce the rate of hydrolysis.
Incomplete fluorination of 2-ethylbutane-1-sulfonyl chloride. Insufficient fluorinating agent.Use a molar excess of the fluorinating agent (e.g., KF or KHF₂).
Low reactivity of the fluorinating agent.Consider using a phase-transfer catalyst (e.g., 18-crown-6) to enhance the nucleophilicity of the fluoride ion, especially when using KF.
Low reaction temperature or short reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress to determine the optimal conditions.

Experimental Protocols

Below are representative, detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2-Ethylbutane-1-sulfonyl Chloride via Oxidative Chlorination of 2-Ethylbutane-1-thiol

Materials:

  • 2-Ethylbutane-1-thiol

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylbutane-1-thiol in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) in acetonitrile to the stirred thiol solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-ethylbutane-1-sulfonyl chloride.

Protocol 2: Synthesis of this compound via Fluorination of 2-Ethylbutane-1-sulfonyl Chloride

Materials:

  • 2-Ethylbutane-1-sulfonyl chloride

  • Potassium fluoride (KF), spray-dried

  • 18-crown-6 (optional, as a phase-transfer catalyst)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add spray-dried potassium fluoride and, if used, 18-crown-6.

  • Add anhydrous acetonitrile to the flask, followed by the crude 2-ethylbutane-1-sulfonyl chloride.

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the progress of the reaction by GC-MS or ¹⁹F NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium salts.

  • Wash the filter cake with anhydrous diethyl ether.

  • Combine the filtrate and the ether washings and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Reaction Pathway for the Synthesis of this compound

G thiol 2-Ethylbutane-1-thiol sulfonyl_chloride 2-Ethylbutane-1-sulfonyl Chloride thiol->sulfonyl_chloride Oxidative Chlorination (e.g., NCS, HCl) disulfide bis(2-ethylbutyl) disulfide (Byproduct) thiol->disulfide Incomplete Oxidation sulfonyl_fluoride This compound sulfonyl_chloride->sulfonyl_fluoride Fluorination (e.g., KF) sulfonic_acid_1 2-Ethylbutane-1-sulfonic acid (Byproduct) sulfonyl_chloride->sulfonic_acid_1 Hydrolysis sulfonic_acid_2 2-Ethylbutane-1-sulfonic acid (Byproduct) sulfonyl_fluoride->sulfonic_acid_2 Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_step1 Analyze crude sulfonyl chloride start->check_step1 incomplete_ox Incomplete Oxidation: - Increase oxidant - Increase reaction time check_step1->incomplete_ox High thiol/disulfide content hydrolysis_1 Significant Hydrolysis: - Use anhydrous conditions - Minimize work-up time check_step1->hydrolysis_1 High sulfonic acid content step1_ok Step 1 is efficient check_step1->step1_ok Good conversion check_step2 Analyze final product mixture step1_ok->check_step2 incomplete_fluor Incomplete Fluorination: - Increase fluorinating agent - Add phase-transfer catalyst - Increase temperature/time check_step2->incomplete_fluor High sulfonyl chloride content hydrolysis_2 Significant Hydrolysis: - Ensure anhydrous conditions - Use inert atmosphere check_step2->hydrolysis_2 High sulfonic acid content

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Synthesis of 2-Ethylbutane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethylbutane-1-sulfonyl fluoride synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete conversion of the starting material, degradation of the product, or competing side reactions. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of reagents, solvent, temperature, and reaction time can significantly impact the yield. For instance, in the conversion of sulfonic acids to sulfonyl fluorides, the reaction temperature and the choice of fluorinating agent are critical.[1][2]

  • Moisture Contamination: Sulfonyl halides can be sensitive to moisture, leading to hydrolysis back to the sulfonic acid. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Fluorination: The choice of fluorinating agent and reaction conditions for the halogen exchange is crucial. For example, when converting a sulfonyl chloride to a sulfonyl fluoride, using a phase transfer catalyst with KF in acetonitrile can be more efficient than aqueous KF solutions.[3]

  • Side Reactions: Depending on the synthetic route, side reactions such as elimination or oxidation of starting materials can reduce the yield. Careful control of reaction temperature and the use of appropriate reagents can minimize these.

Q2: I am observing significant formation of byproducts. How can I identify and minimize them?

Byproduct formation is a common issue. The nature of the byproduct can provide clues about the underlying problem.

  • Hydrolysis Product (2-Ethylbutane-1-sulfonic acid): This is a common byproduct resulting from the reaction of the sulfonyl fluoride or intermediate sulfonyl chloride with water.

    • Solution: Ensure anhydrous conditions by drying solvents and reagents and performing the reaction under an inert atmosphere.

  • Starting Material Oxidation: If starting from a thiol (2-ethylbutanethiol), over-oxidation can lead to the formation of sulfonic acid instead of the desired sulfonyl fluoride.

    • Solution: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature.

  • Elimination Products: For alkyl substrates, elimination reactions can sometimes compete with the desired substitution, especially at elevated temperatures.

    • Solution: Employ milder reaction conditions and consider alternative synthetic routes that do not involve harsh reagents or high temperatures.

Q3: The purification of this compound is proving difficult. What are the recommended purification techniques?

Purification can be challenging due to the potential for similar polarities between the product and certain byproducts.

  • Flash Chromatography: This is a common and effective method for purifying sulfonyl fluorides. A silica gel column with a gradient of ethyl acetate in petroleum ether is often a good starting point.[4]

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be employed to achieve high purity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

While specific literature for this compound is limited, several general methods for sulfonyl fluoride synthesis can be applied:

  • From 2-Ethylbutane-1-sulfonic acid or its salt: This is a direct approach involving deoxyfluorination.[1][5][6][7]

  • From 2-Ethylbutanethiol or Di-(2-ethylbutyl) disulfide: This involves oxidative conversion to the sulfonyl fluoride.[8][9]

  • From 2-Ethylbutyl halides via a Grignard reagent: The Grignard reagent can react with sulfuryl fluoride (SO₂F₂) to form the sulfonyl fluoride.[8][10]

Q2: Which fluorinating agents are most effective for the synthesis of alkyl sulfonyl fluorides?

Several fluorinating agents can be used, each with its own advantages and disadvantages:

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂): These are commonly used for converting sulfonyl chlorides to sulfonyl fluorides.[3][8] KHF₂ can be more effective due to the nucleophilicity of the bifluoride anion.[3]

  • Thionyl fluoride (SOF₂): This reagent can be used for the direct conversion of sulfonic acid sodium salts to sulfonyl fluorides, often in high yields and short reaction times.[1][5][6][7]

  • Xtalfluor-E®: This is a bench-stable solid that can be used for the deoxyfluorination of both sulfonic acids and their salts under milder conditions compared to some other reagents.[1][7]

  • Selectfluor®: This electrophilic fluorinating agent can be used in the synthesis of sulfonyl fluorides from various starting materials, including sulfonyl hydrazides and in combination with a sulfur dioxide source for reactions with aryl halides.[8][11]

Q3: How can I monitor the progress of my reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile components in the reaction mixture and can help identify the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for detecting the formation of the sulfonyl fluoride product. ¹H and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.

Data Presentation

Table 1: Comparison of Synthetic Routes for Sulfonyl Fluorides

Starting MaterialReagentsTypical YieldsKey AdvantagesPotential Challenges
Sulfonic Acids/SaltsThionyl fluoride, Xtalfluor-E®41-99%[1][5][7]Direct conversion, mild conditions with some reagents.Availability of starting sulfonic acid, potential for side reactions with harsh reagents.
Sulfonyl ChloridesKF, KHF₂Generally highReadily available starting materials in some cases.Sulfonyl chlorides can be unstable and moisture-sensitive.[9][10]
Thiols/DisulfidesOxidant (e.g., NaOCl), Fluoride source (e.g., KF)37-99%[12][13]Thiols are often commercially available.Over-oxidation to sulfonic acid can be a side reaction.[9]
Aryl/Alkyl HalidesGrignard formation, SO₂F₂Moderate to good[8][10]Utilizes readily available halides.Grignard reagent formation can be sensitive to functional groups.

Experimental Protocols

Protocol 1: Synthesis of Sulfonyl Fluorides from Sulfonic Acid Salts using Thionyl Fluoride (Adapted from general procedures[1][5][6][7])

  • To a dried reaction vessel under an inert atmosphere, add the sodium 2-ethylbutane-1-sulfonate (1.0 mmol), BF₃·OEt₂ (1.5 mmol), and anhydrous DMF (5 mL).

  • Cool the mixture to 0 °C and bubble thionyl fluoride (SOF₂) gas (3.0 mmol) through the solution for 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates (Adapted from general procedures[3])

  • To a solution of sodium 2-ethylbutane-1-sulfonate (0.2 mmol) in a mixture of acetonitrile (1.0 mL) and acetone (1.0 mL), add cyanuric chloride (0.22 mmol) and tetra-n-butylammonium bromide (TBAB, 0.01 mmol).

  • Heat the mixture to 60 °C and stir for the time required for the chlorination step (monitor by TLC).

  • Cool the reaction to room temperature and add potassium bifluoride (KHF₂, 0.6 mmol).

  • Stir the mixture at room temperature until the fluorination is complete (monitor by TLC or ¹⁹F NMR).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Final Product Analysis start Select Starting Material (e.g., 2-Ethylbutane-1-sulfonic acid salt) setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Prepare Anhydrous Reagents & Solvents reagents->setup mix Combine Starting Material, Reagents, & Solvent setup->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC, NMR, GC-MS) react->monitor Periodically monitor->react Continue if incomplete quench Quench Reaction monitor->quench If complete extract Extract Product quench->extract purify Purify (Chromatography, Distillation) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze yield Calculate Yield analyze->yield

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss optimize_cond Optimize Conditions (Temp, Time, Reagents) incomplete_rxn->optimize_cond anhydrous Ensure Anhydrous Conditions degradation->anhydrous milder_cond Use Milder Conditions degradation->milder_cond side_reactions->milder_cond optimize_purification Optimize Purification Method purification_loss->optimize_purification

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: 2-Ethylbutane-1-sulfonyl Fluoride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbutane-1-sulfonyl fluoride. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is showing low to no product yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in reactions involving this compound, an alkyl sulfonyl fluoride, can stem from several factors. Alkyl sulfonyl fluorides are known to be less reactive than their aryl counterparts.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Extend Reaction Time: Due to its lower reactivity, this compound may require longer reaction times for completion. Monitor the reaction progress using appropriate analytical techniques like TLC, LC-MS, or GC-MS.

  • Choice of Base: The selection of a suitable base is critical. For reactions with amines or alcohols, a non-nucleophilic, moderately strong base is often preferred to facilitate the reaction without promoting side reactions. Consider switching to a stronger, non-nucleophilic base if the reaction is sluggish.

  • Solvent Selection: The reaction solvent can significantly influence the outcome. Aprotic polar solvents are generally a good choice as they can help to dissolve the reactants and facilitate the reaction.

  • Reagent Purity: Ensure the purity of your this compound and the nucleophile. Impurities can interfere with the reaction.

G start Low or No Product Yield check_reactivity Is the reaction sluggish? start->check_reactivity increase_temp Increase reaction temperature (e.g., to 40-60 °C) check_reactivity->increase_temp Yes check_base Is the base appropriate? check_reactivity->check_base No extend_time Extend reaction time (e.g., monitor for 24-48 h) increase_temp->extend_time extend_time->check_base change_base Switch to a stronger, non-nucleophilic base (e.g., DBU, TBD) check_base->change_base No check_solvent Is the solvent optimal? check_base->check_solvent Yes change_base->check_solvent change_solvent Use a polar aprotic solvent (e.g., Acetonitrile, DMF) check_solvent->change_solvent No check_purity Are reagents pure? check_solvent->check_purity Yes change_solvent->check_purity purify_reagents Purify starting materials check_purity->purify_reagents No end Reaction Optimized check_purity->end Yes purify_reagents->end

Q2: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I minimize them?

A2: A common side reaction with alkyl sulfonyl fluorides is elimination, particularly in the presence of strong bases. This leads to the formation of an alkene.

Minimizing Side Products:

  • Use a Non-Nucleophilic Bulky Base: Employing a sterically hindered, non-nucleophilic base can disfavor the elimination pathway.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress the rate of side reactions more than the desired reaction.

  • Control Stoichiometry: Precise control of the stoichiometry of your reactants is important. An excess of the base can promote elimination.

Q3: How can I effectively monitor the progress of my reaction with this compound?

A3: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of reactants and the mass of the product, confirming its formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing similar information to LC-MS.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.[1]

Q4: What are the recommended storage and handling conditions for this compound?

A4: Like many sulfonyl fluorides, this compound should be handled with care in a well-ventilated fume hood. It is advisable to store it in a cool, dry place, away from moisture, as sulfonyl fluorides can be sensitive to hydrolysis over time. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.

Data Presentation

Table 1: Typical Reaction Conditions for Reactions of this compound with Nucleophiles

ParameterReaction with AminesReaction with Alcohols
Stoichiometry 1.0 eq. Amine1.0 eq. Alcohol
1.1 - 1.5 eq. Base1.1 - 1.5 eq. Base
1.0 - 1.2 eq. This compound1.0 - 1.2 eq. This compound
Typical Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Typical Solvents Dichloromethane (DCM), Acetonitrile (MeCN)Acetonitrile (MeCN), Tetrahydrofuran (THF)
Temperature Room Temperature to 40 °CRoom Temperature to 60 °C
Reaction Time 12 - 24 hours24 - 48 hours

Note: These are general conditions and may require optimization for specific substrates.

Table 2: Recommended Solvents for this compound Reactions

SolventTypeRationale for UsePotential Issues
Acetonitrile (MeCN) Polar AproticGood solubility for many reactants; suitable for a wide range of temperatures.Can be challenging to remove completely.
Dichloromethane (DCM) Nonpolar AproticGood for reactions at or below room temperature; easy to remove.Lower boiling point may limit reaction temperature.
Tetrahydrofuran (THF) Polar AproticGood solvating power.Can form peroxides; should be used with caution.
Dimethylformamide (DMF) Polar AproticHigh boiling point allows for higher reaction temperatures.Difficult to remove; can decompose at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

  • To a stirred solution of the primary amine (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Reaction of this compound with a Primary Alcohol

  • To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add a non-nucleophilic base (e.g., DBU, 1.2 mmol) at room temperature.

  • Add this compound (1.1 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Solvent and Reagents add_nucleophile Add Nucleophile (Amine/Alcohol) and Base prep_reagents->add_nucleophile add_sulfonyl_fluoride Add this compound add_nucleophile->add_sulfonyl_fluoride stir_reaction Stir at Appropriate Temperature add_sulfonyl_fluoride->stir_reaction monitor_reaction Monitor Progress (TLC, LC-MS) stir_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Extraction quench_reaction->extraction purification Purification (Chromatography) extraction->purification characterization Product Characterization purification->characterization

References

Stability of 2-Ethylbutane-1-sulfonyl fluoride in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of alkyl sulfonyl fluorides, with a focus on 2-Ethylbutane-1-sulfonyl fluoride, in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable are alkyl sulfonyl fluorides like this compound in common laboratory solvents?

Alkyl sulfonyl fluorides are generally considered to be relatively stable compounds, particularly when compared to the more reactive sulfonyl chlorides.[1][2] However, their stability is highly dependent on the nature of the solvent and the presence of nucleophiles. While sulfonyl fluorides exhibit notable resistance to hydrolysis under physiological conditions, their stability can be compromised in the presence of strong nucleophiles or under harsh reaction conditions.[3][4]

Q2: What are the primary decomposition pathways for alkyl sulfonyl fluorides?

The primary decomposition pathway for sulfonyl fluorides involves nucleophilic attack at the sulfur atom, leading to the displacement of the fluoride ion.[3][5] In the presence of water or other protic solvents, this can lead to hydrolysis to the corresponding sulfonic acid. In the presence of other nucleophiles, such as amines or alcohols, the corresponding sulfonamides or sulfonate esters can be formed.[6] The rate of these reactions is influenced by the steric and electronic properties of the sulfonyl fluoride and the strength of the nucleophile.[7][8]

Q3: Are there specific solvents that should be avoided when working with this compound?

It is advisable to avoid strongly nucleophilic solvents or solvents containing significant amounts of water, especially when long-term stability is required. Protic solvents like methanol and ethanol can participate in solvolysis reactions, particularly at elevated temperatures.[9][10] While sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides, prolonged exposure to aqueous or highly protic environments can lead to degradation.[2][3] For inert reaction conditions, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred.

Q4: How should this compound be stored to ensure its stability?

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[11] It is also recommended to store it away from incompatible materials such as strong bases and oxidizing agents.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield or no product formation in a reaction Decomposition of the sulfonyl fluoride starting material.- Confirm the purity of the starting material using techniques like NMR or GC-MS.[13]- Ensure anhydrous reaction conditions if using moisture-sensitive reagents.- Consider using a less nucleophilic solvent.- Perform the reaction at a lower temperature.
Formation of unexpected byproducts Reaction with the solvent or impurities.- Use a high-purity, anhydrous solvent.- Analyze the byproducts to identify their structure, which can provide clues about the decomposition pathway.- Consider if the byproduct could be a result of reaction with trace water to form the sulfonic acid.
Inconsistent results between experiments Variable stability of the sulfonyl fluoride under the experimental conditions.- Standardize the experimental setup, including solvent source and purity, reaction time, and temperature.- Prepare fresh solutions of the sulfonyl fluoride before each experiment if stability is a concern.- Monitor the stability of the sulfonyl fluoride in the chosen solvent over the course of the experiment using an appropriate analytical technique.

Stability in Different Solvent Types (Qualitative)

The following table provides a general guide to the expected stability of alkyl sulfonyl fluorides in different classes of solvents based on general chemical principles.

Solvent Type Examples Expected Stability Potential Issues
Aprotic Polar Acetonitrile, DMF, DMSOGenerally GoodCan be hygroscopic; absorbed water can lead to slow hydrolysis.
Aprotic Non-Polar Hexane, Toluene, DichloromethaneExcellentLow solubility may be an issue for some applications.
Protic Polar Water, Methanol, EthanolModerate to PoorSusceptible to solvolysis/hydrolysis, especially at elevated temperatures or with prolonged exposure.[9][10]

Experimental Protocol: Assessing the Stability of a Sulfonyl Fluoride in a Specific Solvent

This protocol outlines a general method for determining the stability of a sulfonyl fluoride, such as this compound, in a chosen solvent over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • High-purity solvent of interest (e.g., acetonitrile, methanol)

  • Internal standard (a stable compound not expected to react, with a different retention time)

  • GC-MS instrument

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Internal Standard Addition: Add a known concentration of the internal standard to the stock solution.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution by GC-MS to determine the initial peak area ratio of the sulfonyl fluoride to the internal standard.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by GC-MS.

  • Data Analysis: For each time point, calculate the peak area ratio of the sulfonyl fluoride to the internal standard. Plot this ratio against time to observe the degradation profile. The percentage of remaining sulfonyl fluoride at each time point can be calculated relative to the T=0 measurement.

Troubleshooting Workflow for Unexpected Reactivity

The following diagram illustrates a logical workflow for troubleshooting unexpected reactivity or degradation of a sulfonyl fluoride during an experiment.

G start Unexpected Reactivity or Low Yield Observed check_purity Verify Purity of Sulfonyl Fluoride (NMR, GC-MS) start->check_purity pure Purity Confirmed? check_purity->pure check_conditions Review Reaction Conditions (Solvent, Temp, Nucleophiles) conditions_ok Conditions Inert? check_conditions->conditions_ok pure->check_conditions Yes purify Purify Starting Material pure->purify No modify_conditions Modify Conditions: - Anhydrous Solvent - Lower Temperature - Different Solvent conditions_ok->modify_conditions No re_run Re-run Experiment conditions_ok->re_run Yes purify->re_run modify_conditions->re_run end Problem Resolved re_run->end

Caption: Troubleshooting workflow for sulfonyl fluoride reactivity.

References

Side reactions of 2-Ethylbutane-1-sulfonyl fluoride with nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Ethylbutane-1-sulfonyl fluoride in reactions with nucleophiles. It is intended for researchers, scientists, and drug development professionals to anticipate and address potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound with nucleophiles?

A1: The primary side reactions are base-mediated elimination and hydrolysis of the sulfonyl fluoride. Given that this compound is a primary alkyl sulfonyl fluoride with protons on the alpha-carbon, it is susceptible to elimination reactions, especially in the presence of strong, non-hindered bases.[1] Hydrolysis to the corresponding 2-ethylbutane-1-sulfonic acid can also occur if water is present in the reaction mixture.[2][3]

Q2: How can I minimize the elimination side reaction?

A2: Minimizing elimination requires careful selection of the base and reaction conditions. Using bulky, non-nucleophilic bases can favor the desired substitution reaction over elimination.[4][5] Additionally, controlling the reaction temperature (lower temperatures generally favor substitution) and using a less polar solvent can also reduce the extent of elimination.

Q3: What is the likelihood of hydrolysis, and how can it be prevented?

A3: While sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts, the reaction can still occur, particularly under basic or acidic conditions with prolonged reaction times.[6][7] To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q4: Can this compound act as a fluorinating agent?

A4: In a two-step, one-pot process, an alcohol can be converted to a sulfonate ester by this compound, which can then be displaced by a fluoride ion (from an external source or the sulfonyl fluoride itself) to yield an alkyl fluoride. However, this deoxyfluorination reaction often competes with elimination.[4][5] Careful optimization of the base and fluoride source is necessary to favor fluorination.

Troubleshooting Guides

Issue 1: Low yield of the desired sulfonamide/sulfonate ester and formation of a major byproduct.
Possible Cause Suggested Solution
Elimination Side Reaction: The nucleophile or base is promoting the elimination of the sulfonyl fluoride to form 2-ethyl-1-butene. This is especially prevalent with strong, sterically unhindered bases.[8]- Use a bulkier, non-nucleophilic base such as 2,2,6,6-tetramethylpiperidine or a proton sponge.- Lower the reaction temperature.- Use a less polar aprotic solvent.
Hydrolysis of Starting Material: The this compound has hydrolyzed to the sulfonic acid prior to or during the reaction.[2]- Ensure all solvents and reagents are anhydrous.- Run the reaction under an inert atmosphere (N₂ or Ar).- Store this compound under anhydrous conditions.
Low Reactivity of Nucleophile: The nucleophile is not sufficiently reactive under the chosen conditions, leading to slow conversion and allowing side reactions to dominate.- Use a stronger base to deprotonate the nucleophile if applicable.- Increase the reaction temperature cautiously, monitoring for an increase in elimination products.- Consider using a catalyst, such as an N-heterocyclic carbene (NHC), to activate the sulfonyl fluoride.
Issue 2: Complex mixture of products observed by NMR or LC-MS.
Possible Cause Suggested Solution
Multiple Reaction Pathways: A combination of substitution, elimination, and hydrolysis is occurring.- Re-evaluate the reaction conditions, starting with a less basic and more hindered base at a lower temperature.- Purify the starting materials and ensure the reaction is strictly anhydrous.- Use a milder fluoride source if deoxyfluorination is the intended reaction, such as tetrabutylammonium bifluoride, to suppress elimination.[9]
Decomposition of Product: The desired product may be unstable under the reaction or workup conditions.- Analyze the reaction mixture at different time points to monitor product formation and decomposition.- Modify the workup procedure to be milder (e.g., avoid strong acids or bases).

Quantitative Data Summary

Alkyl Sulfonyl FluorideNucleophile/ReactionSide ProductYield of Side Product (%)Reference
Perfluorobutanesulfonyl fluorideDeoxyazidation of an alcoholElimination product7[10]
Axial cyclohexyl sulfonate (from sulfonyl fluoride)DeoxyfluorinationE2 EliminationAlmost exclusively[5]

Experimental Protocols

General Protocol for the Reaction of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary amine

  • Bulky, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered guanidine base)

  • Anhydrous aprotic solvent (e.g., THF, Dichloromethane)

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 eq) to the solution and stir for 10 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.2 eq) in the anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting for this protocol: If significant elimination is observed, consider using a more hindered base or running the reaction at a lower temperature for a longer period.

Visualized Reaction Pathways

Side_Reactions This compound This compound Desired Product Substitution Product (e.g., Sulfonamide) This compound->Desired Product + Nucleophile Elimination Product Elimination Product (2-Ethyl-1-butene) This compound->Elimination Product + Base Hydrolysis Product Hydrolysis Product (Sulfonic Acid) This compound->Hydrolysis Product + Water Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Base Base Water Water (H2O)

Caption: Primary reaction pathways of this compound.

Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Analyze Byproducts by NMR/LC-MS start->check_byproducts elimination_suspected Elimination Product Detected? check_byproducts->elimination_suspected hydrolysis_suspected Sulfonic Acid Detected? elimination_suspected->hydrolysis_suspected No change_base Use Bulky, Non-nucleophilic Base elimination_suspected->change_base Yes anhydrous_conditions Ensure Anhydrous Conditions hydrolysis_suspected->anhydrous_conditions Yes rerun Re-run Experiment hydrolysis_suspected->rerun No lower_temp Lower Reaction Temperature change_base->lower_temp lower_temp->rerun anhydrous_conditions->rerun

Caption: Troubleshooting workflow for low product yield.

References

Scaling up reactions involving 2-Ethylbutane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up reactions involving 2-Ethylbutane-1-sulfonyl fluoride.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound (CAS No. 1311318-07-6) is an aliphatic sulfonyl fluoride.[1] Due to the unique reactivity of the sulfonyl fluoride group, it is primarily used as a building block in organic synthesis, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2] This allows for the reliable formation of covalent bonds with a variety of nucleophiles. Its branched alkyl structure can impart specific solubility and conformational properties to the target molecules. It is often used in the development of pharmaceutical intermediates and other fine chemicals.[1]

2. What are the main advantages of using this compound over the corresponding sulfonyl chloride?

Like other sulfonyl fluorides, this compound offers several advantages over its sulfonyl chloride counterpart. Sulfonyl fluorides exhibit greater thermal and hydrolytic stability, making them easier to handle and store.[3][4] They are also more resistant to reduction.[3] In reactions, sulfonyl fluorides tend to be more selective, minimizing side reactions that can occur with the more reactive sulfonyl chlorides.

3. What are the key safety precautions to take when handling this compound?

While generally more stable than sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

4. How can I purify this compound?

For small-scale purification, column chromatography on silica gel is a common method. For larger quantities, distillation under reduced pressure is often a more practical approach for purifying aliphatic sulfonyl fluorides.[5] The purity of the compound can be assessed using analytical techniques such as NMR, GC-MS, and LC-MS.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and use of this compound in scale-up operations.

Problem Potential Cause Troubleshooting Steps
Low yield in the synthesis of this compound from its corresponding sulfonyl chloride. Incomplete reaction.- Increase reaction time and/or temperature. - Use a phase-transfer catalyst (e.g., 18-crown-6) to enhance the solubility and reactivity of the fluoride salt.[3] - Ensure the fluoride source (e.g., KF, KHF₂) is anhydrous and of high purity.
Side reactions.- Use potassium bifluoride (KHF₂) as the fluoride source, as it can mitigate undesired elimination reactions, which can be a problem for alkyl sulfonyl fluorides.[6]
Reaction with a nucleophile is sluggish or does not proceed to completion. Steric hindrance from the 2-ethylbutyl group.- Increase the reaction temperature and/or prolong the reaction time. - Use a less sterically hindered and more nucleophilic reagent if possible. - Employ a catalyst to activate the sulfonyl fluoride. For example, in sulfonamide synthesis, a Lewis acid like Ca(NTf₂)₂ can be effective.[7]
Low reactivity of the sulfonyl fluoride.- For SuFEx-type reactions, consider using a strong, non-nucleophilic base like DBU or BTMG to activate the nucleophile.
Formation of an elimination byproduct (alkene). The nucleophile or base is too strong, leading to deprotonation at the α-carbon.- This is a known issue with alkyl sulfonyl fluorides when using strong bases.[8] - Use a milder base or a bifluoride salt catalyst. - Carefully control the reaction temperature, keeping it as low as possible.
Hydrolysis of the sulfonyl fluoride during workup. Prolonged exposure to aqueous basic or acidic conditions.- While more stable than sulfonyl chlorides, sulfonyl fluorides can still hydrolyze. Minimize the time the reaction mixture is in contact with aqueous layers. - Use a saturated aqueous solution of a mild buffer for quenching.
Difficulty in removing the catalyst or byproducts during purification. Catalyst choice and reaction workup.- If using a phase-transfer catalyst like 18-crown-6, ensure it is completely removed during the aqueous workup. - For base-catalyzed reactions, choose a base that can be easily removed by an acidic wash.

Experimental Protocols

General Protocol for the Synthesis of this compound from 2-Ethylbutane-1-sulfonyl chloride

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Ethylbutane-1-sulfonyl chloride

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Ethylbutane-1-sulfonyl chloride (1 equivalent).

  • Add anhydrous acetonitrile to dissolve the sulfonyl chloride.

  • Add a saturated aqueous solution of potassium bifluoride (KHF₂) (2-3 equivalents).

  • The biphasic mixture is stirred vigorously at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add dichloromethane and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

General Protocol for a SuFEx Reaction with an Amine

This protocol provides a general method for the synthesis of a sulfonamide from this compound.

Materials:

  • This compound

  • Primary or secondary amine (1-1.2 equivalents)

  • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base (1.5-2 equivalents)

  • Anhydrous solvent (e.g., THF, Dichloromethane, or Acetonitrile)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the base (e.g., Et₃N or DBU) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude sulfonamide by column chromatography on silica gel or recrystallization.

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 2-Ethylbutane-1-sulfonyl chloride reaction Fluorination with KHF₂ in Acetonitrile/Water start->reaction Add KHF₂ solution extraction Extraction with Dichloromethane reaction->extraction Reaction completion wash Aqueous Wash extraction->wash dry Drying over Na₂SO₄ wash->dry purification Vacuum Distillation or Column Chromatography dry->purification Crude product product This compound purification->product Pure product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Reaction Yield start Low Yield in SuFEx Reaction check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present Analysis Result no_sm No Starting Material check_sm->no_sm Analysis Result increase_params Increase Reaction Time/Temperature or Catalyst Loading sm_present->increase_params Yes check_side_products Analyze for Side Products (e.g., Elimination, Hydrolysis) sm_present->check_side_products No no_sm->check_side_products optimize Re-optimize Reaction increase_params->optimize elimination Elimination Product Detected check_side_products->elimination hydrolysis Hydrolysis Product Detected check_side_products->hydrolysis milder_base Use Milder Base or Lower Temperature elimination->milder_base Yes anhydrous_conditions Ensure Anhydrous Conditions and Minimize Aqueous Workup hydrolysis->anhydrous_conditions Yes milder_base->optimize anhydrous_conditions->optimize

Caption: Decision tree for troubleshooting low yields in SuFEx reactions.

References

Technical Support Center: Characterizing 2-Ethylbutane-1-sulfonyl fluoride Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 2-Ethylbutane-1-sulfonyl fluoride adducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound protein adducts?

A1: The primary methods are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with high-performance liquid chromatography (HPLC) for separation.

  • Mass Spectrometry (MS): Used for confirming covalent modification and identifying the site of adduction. This can be done through intact protein analysis to observe a mass shift corresponding to the adduct, or through bottom-up proteomics (LC-MS/MS) to pinpoint the modified amino acid residue.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly powerful for detecting the presence of the fluorine-containing adduct and probing its local environment. 1H and 13C NMR can also provide structural information about the adduct and the modified amino acid.

Q2: Which amino acid residues are most likely to be modified by this compound?

A2: Sulfonyl fluorides are known to react with several nucleophilic amino acid residues. The reactivity is context-dependent, but common targets include serine, threonine, lysine, tyrosine, cysteine, and histidine.[3]

Q3: How can I confirm that my protein of interest has been covalently modified by this compound using mass spectrometry?

A3: The most direct way is through intact protein mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the 2-Ethylbutane-1-sulfonyl group (C6H13SO2) confirms adduct formation. For this compound, the expected mass shift would be approximately 149.06 Da (calculated from the molecular weight of the sulfonyl fluoride minus HF).

Q4: What are the expected m/z values for the parent this compound molecule in mass spectrometry?

A4: The predicted m/z values for various adducts of the parent molecule are summarized in the table below. This is useful for initial instrument setup and verification of the reagent.

Adduct TypePredicted m/z
[M+H]+169.06931
[M+Na]+191.05125
[M+NH4]+186.09585
[M-H]-167.05475
[M+HCOO]-213.06023
[M+CH3COO]-227.07588
(Data sourced from PubChem CID: 54593062)[4]

Troubleshooting Guides

Mass Spectrometry

Issue: Low signal intensity or poor ionization of the adducted peptide.

  • Possible Cause: The physicochemical properties of the adducted peptide may differ significantly from the unmodified peptide, affecting its ionization efficiency.

  • Troubleshooting Steps:

    • Optimize ESI source conditions: Adjust spray voltage, capillary temperature, and gas flows.

    • Try a different ionization mode: If analyzing in positive ion mode, consider negative ion mode. The presence of the sulfonyl group can sometimes favor negative ion formation.

    • Use mobile phase additives: The addition of fluoride-containing salts like ammonium fluoride to the mobile phase has been shown to enhance the ionization of certain molecules in negative ion mode.[5] However, be cautious to distinguish this from the fluorine in your adduct.

Issue: Ambiguous MS/MS spectra making it difficult to confirm the adducted residue.

  • Possible Cause: Fragmentation may be occurring on the adduct itself, or the adduct may be unstable under CID conditions. Sulfonyl ester adducts with serine, for instance, can be prone to hydrolysis.[6][7]

  • Troubleshooting Steps:

    • Use alternative fragmentation methods: If available, electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) may provide complementary fragmentation patterns that preserve the adduct on the peptide backbone.

    • Look for characteristic neutral losses: The loss of SO2 (63.96 Da) or the entire 2-ethylbutane-1-sulfonyl group can be indicative of the adduct.

    • Manual spectra interpretation: Look for the mass shift of the adduct on specific fragment ions (b- and y-ions) to pinpoint the modification site.

Chromatography

Issue: Tailing peaks for the adducted peptide or protein.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol groups on the silica-based column.[8][9]

  • Troubleshooting Steps:

    • Lower the mobile phase pH: Operating at a lower pH (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, reducing secondary interactions.

    • Use an end-capped column: These columns have fewer free silanol groups, minimizing peak tailing for basic compounds.

    • Check for column contamination: A blocked or contaminated column frit can cause peak distortion. Flushing the column or replacing it may be necessary.[9]

Issue: Irreproducible retention times.

  • Possible Cause: Adduct instability in the analytical mobile phase or on the column. Some sulfonyl fluoride adducts can have limited stability in aqueous buffers.[10]

  • Troubleshooting Steps:

    • Minimize sample time in the autosampler: Keep the autosampler cool and reduce the time between injection and analysis.

    • Evaluate mobile phase compatibility: Ensure the pH and solvent composition of the mobile phase do not promote adduct degradation.

    • Perform stability studies: Analyze the sample at different time points after preparation to assess adduct stability under the analytical conditions.

Experimental Protocols

Protocol 1: Bottom-Up Proteomics for Adduct Site Identification
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample (containing the this compound adduct) in a buffer containing 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 37 °C for 1 hour.

    • Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for MS/MS fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides.

    • Include a variable modification corresponding to the mass of the 2-ethylbutane-1-sulfonyl group on all potential nucleophilic residues.

Protocol 2: 19F NMR Analysis of Adducted Protein
  • Sample Preparation:

    • Exchange the buffer of the adducted protein sample into an NMR-compatible buffer (e.g., phosphate buffer in D2O).

    • Concentrate the protein to the desired concentration for NMR analysis (typically in the µM to mM range).

  • NMR Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum. The chemical shifts of fluorine are highly sensitive to the local environment, and a distinct signal should be observable for the adduct.

    • Use an appropriate reference standard for 19F chemical shifts (e.g., trifluoroacetic acid).

  • Data Interpretation:

    • The chemical shift of the 19F signal can provide information about the polarity and structure of the binding site. A large chemical shift dispersion for different adducts on the same protein can indicate different local environments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_nmr Alternative Analysis Adducted_Protein Adducted Protein Denaturation Denaturation, Reduction, Alkylation Adducted_Protein->Denaturation NMR_Sample_Prep Buffer Exchange & Concentration Adducted_Protein->NMR_Sample_Prep Digestion Proteolytic Digestion Denaturation->Digestion Peptide_Cleanup Peptide Cleanup (SPE) Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Peptide_Cleanup->LC_MSMS Data_Analysis Database Search & Adduct Identification LC_MSMS->Data_Analysis F19_NMR 19F NMR Acquisition NMR_Sample_Prep->F19_NMR troubleshooting_logic cluster_ms Mass Spectrometry Issues cluster_hplc Chromatography Issues cluster_solutions Potential Solutions Start Poor Quality Data Low_Signal Low Signal Start->Low_Signal Ambiguous_Spectra Ambiguous MS/MS Start->Ambiguous_Spectra Peak_Tailing Peak Tailing Start->Peak_Tailing Retention_Shift Retention Time Shift Start->Retention_Shift Optimize_Source Optimize Ion Source Low_Signal->Optimize_Source Change_Fragmentation Use ETD/HCD Ambiguous_Spectra->Change_Fragmentation Lower_pH Lower Mobile Phase pH Peak_Tailing->Lower_pH Check_Stability Assess Adduct Stability Retention_Shift->Check_Stability

References

Validation & Comparative

Reactivity Profile: A Comparative Analysis of 2-Ethylbutane-1-sulfonyl Fluoride and Other Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonyl Fluoride Reactivity with Supporting Experimental Data.

The unique reactivity profile of sulfonyl fluorides, characterized by a delicate balance between stability and latent electrophilicity, has positioned them as invaluable tools in chemical biology, drug discovery, and covalent inhibitor design. Their ability to form stable covalent bonds with nucleophilic residues on proteins makes them privileged "warheads" for probing biological systems and developing novel therapeutics. This guide provides a comparative analysis of the reactivity of 2-Ethylbutane-1-sulfonyl fluoride against other common sulfonyl fluorides, supported by quantitative data and detailed experimental protocols.

Comparative Reactivity Data: Hydrolytic Stability

The hydrolytic stability of a sulfonyl fluoride is a critical parameter, as it dictates its persistence in aqueous environments, such as physiological conditions, and its availability to react with the intended biological target. A longer half-life in aqueous buffer indicates greater stability.

CompoundClassHalf-life (t½) at pH 7.4-7.5, 25°CRate Constant (k) at pH 7.5, 25°C
Methanesulfonyl Fluoride (Proxy)Aliphatic~115 minutes~1 x 10⁻⁴ s⁻¹ (spontaneous hydrolysis)
Phenylmethylsulfonyl Fluoride (PMSF)Benzylic (Aromatic)~55 minutesNot explicitly stated
Benzenesulfonyl FluorideAromatic>10,000 minutes (highly stable)Not explicitly stated
4-Carboxybenzenesulfonyl FluorideAromatic (Electron-withdrawing)~300 minutesNot explicitly stated
4-Methoxybenzenesulfonyl FluorideAromatic (Electron-donating)~10,000 minutesNot explicitly stated

Note: The reactivity of sulfonyl fluorides is significantly influenced by the electronic properties of their substituents. Aromatic sulfonyl fluorides with electron-withdrawing groups are generally more reactive (shorter half-life) than those with electron-donating groups. Aliphatic sulfonyl fluorides, lacking the electronic stabilization of an aromatic ring, exhibit moderate reactivity.

Experimental Protocols

The following is a representative experimental protocol for determining the hydrolytic stability of sulfonyl fluorides.

Protocol: Determination of Hydrolytic Half-life

Objective: To quantify the rate of hydrolysis of a sulfonyl fluoride in an aqueous buffer at a physiological pH.

Materials:

  • Sulfonyl fluoride of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Internal standard (e.g., 1,4-dicyanobenzene)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or mass spectrometry (MS) detector

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of the sulfonyl fluoride in DMSO. Prepare a 100 mM stock solution of the internal standard in DMSO.

  • Reaction Mixture Preparation: In an HPLC vial, combine 800 µL of PBS (pH 7.4), 188 µL of DMSO, 6 µL of the 100 mM internal standard stock solution, and 6 µL of the 100 mM sulfonyl fluoride stock solution. This results in a final sulfonyl fluoride concentration of 600 µM.[1]

  • Time-course Analysis: Immediately after preparation (t=0), and at subsequent time points (e.g., 1, 2, 3, 6, 12, and 24 hours), analyze the reaction mixture by HPLC-MS.[1]

  • Data Acquisition: Use a suitable HPLC gradient to separate the sulfonyl fluoride from its hydrolysis product (the corresponding sulfonic acid) and the internal standard. Monitor the elution of the compounds using a UV or MS detector.

  • Data Analysis:

    • For each time point, determine the area under the curve (AUC) for the sulfonyl fluoride peak and the internal standard peak.

    • Normalize the AUC of the sulfonyl fluoride by dividing it by the AUC of the internal standard to correct for any variations in injection volume.

    • Plot the natural logarithm of the normalized AUC of the sulfonyl fluoride against time.

    • The negative of the slope of the resulting linear regression line represents the pseudo-first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing Experimental and Biological Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis SF_stock Sulfonyl Fluoride Stock (100 mM in DMSO) Reaction_Vial Reaction Mixture (Final [SF] = 600 µM) SF_stock->Reaction_Vial IS_stock Internal Standard Stock (100 mM in DMSO) IS_stock->Reaction_Vial Buffer PBS Buffer (pH 7.4) Buffer->Reaction_Vial HPLC HPLC-MS Analysis (Time Points: 0-24h) Reaction_Vial->HPLC Injection Data Data Processing (AUC Normalization) HPLC->Data Chromatogram Kinetics Kinetic Analysis (ln(AUC) vs. time) Data->Kinetics Normalized Data

Caption: Experimental workflow for determining the hydrolytic half-life of a sulfonyl fluoride.

chymotrypsin_inhibition cluster_enzyme Chymotrypsin Active Site cluster_reaction Inhibition Reaction Ser195 Serine-195 (Nucleophile) His57 Histidine-57 Ser195->His57 H-bond Covalent_Adduct Irreversible Covalent Adduct (Sulfonylated Serine) Ser195->Covalent_Adduct Nucleophilic Attack Asp102 Aspartate-102 His57->Asp102 H-bond PMSF Phenylmethylsulfonyl Fluoride (PMSF) PMSF->Covalent_Adduct Fluoride leaving group

Caption: Irreversible inhibition of chymotrypsin by phenylmethylsulfonyl fluoride (PMSF).

Conclusion

The reactivity of sulfonyl fluorides is a key determinant of their utility in biological research and drug development. While this compound is expected to exhibit moderate reactivity characteristic of aliphatic sulfonyl fluorides, a precise comparison necessitates dedicated experimental evaluation. The provided data and protocols offer a framework for understanding and assessing the reactivity of this and other sulfonyl fluorides, enabling researchers to make informed decisions in the design of covalent probes and inhibitors. The balance between stability and reactivity can be fine-tuned through structural modifications, allowing for the development of highly specific and effective chemical tools.[2]

References

A Head-to-Head Battle of Covalent Modifiers: 2-Ethylbutane-1-sulfonyl Fluoride vs. Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Chemical Biology

In the landscape of covalent drug discovery and chemical probe development, the choice of the electrophilic warhead is a critical determinant of success. Among the diverse array of reactive groups, sulfonyl-containing moieties have garnered significant attention for their ability to form stable, covalent bonds with nucleophilic amino acid residues in proteins. This guide provides a detailed comparison of 2-Ethylbutane-1-sulfonyl fluoride, an aliphatic sulfonyl fluoride, and the more traditional sulfonyl chlorides, offering researchers and drug development professionals a comprehensive overview of their respective performance characteristics, supported by experimental data and detailed protocols.

Executive Summary

Sulfonyl fluorides, particularly aliphatic variants like this compound, are emerging as a superior class of covalent modifiers compared to their sulfonyl chloride counterparts. The key advantages of sulfonyl fluorides lie in their enhanced stability, greater selectivity towards nucleophilic residues, and reduced off-target reactivity. While sulfonyl chlorides are more reactive, this often comes at the cost of poor stability in aqueous media and a higher propensity for non-specific reactions. This guide will delve into the nuances of these differences, providing a data-driven framework for selecting the optimal covalent modifier for your research needs.

Performance Comparison: Stability, Reactivity, and Selectivity

The decision to employ a sulfonyl fluoride or a sulfonyl chloride warhead hinges on a careful balance of stability, reactivity, and selectivity. The following table summarizes the key performance differences based on available experimental data for these classes of compounds.

FeatureThis compound (and Aliphatic SFs)Sulfonyl ChloridesRationale & Key Findings
Hydrolytic Stability HighLow to ModerateSulfonyl fluorides are significantly more resistant to hydrolysis than sulfonyl chlorides. The strong S-F bond contributes to their stability in aqueous buffers, a crucial attribute for biological assays.[1] Sulfonyl chlorides, in contrast, are more susceptible to rapid hydrolysis, which can lead to a loss of potency and the generation of off-target reactive species.
Reactivity ModerateHighSulfonyl chlorides are generally more electrophilic and therefore more reactive than sulfonyl fluorides.[1] This high reactivity can be advantageous for targeting less nucleophilic residues but also increases the risk of non-specific labeling and off-target toxicity. Aliphatic sulfonyl fluorides exhibit a more attenuated reactivity, which can be beneficial for achieving greater selectivity.[2][3]
Selectivity HighModerate to LowThe moderated reactivity of sulfonyl fluorides often translates to higher selectivity for specific nucleophilic amino acid residues within a protein's binding pocket. They are known to react with serine, threonine, tyrosine, lysine, and histidine residues in a context-dependent manner.[4] Sulfonyl chlorides, due to their higher reactivity, may exhibit broader and less predictable labeling patterns.
Handling and Storage StableLess StableThe greater stability of sulfonyl fluorides makes them easier to handle and store.[1] Heteroaromatic sulfonyl chlorides, in particular, can be unstable and challenging to isolate and store.[1]
Bio-orthogonality GoodModerateThe controlled reactivity of sulfonyl fluorides contributes to their utility in live-cell imaging and proteomic profiling, where minimizing off-target reactions is paramount.

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed methodologies for key experiments used in the evaluation of covalent modifiers.

Protocol 1: Mass Spectrometry-Based Analysis of Covalent Adduct Formation

This protocol outlines a general workflow for identifying and characterizing the covalent modification of a target protein by this compound or a sulfonyl chloride using liquid chromatography-mass spectrometry (LC-MS).

Objective: To confirm covalent bond formation and identify the site of modification.

Materials:

  • Purified target protein

  • This compound or sulfonyl chloride compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile

  • LC-MS system (e.g., Q-Exactive Orbitrap)

Procedure:

  • Incubation: Incubate the target protein (1-10 µM) with a 5-10 fold molar excess of the covalent modifier in the assay buffer at room temperature or 37°C for a defined period (e.g., 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion: Dilute the reaction mixture with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Sample Preparation for LC-MS: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS/MS spectra.

  • Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and the site of covalent modification. The mass of the covalent modifier will be added as a variable modification on the potential target amino acid residues (Ser, Thr, Tyr, Lys, His).

Protocol 2: Enzyme Inhibition Assay for Covalent Modifiers

This protocol describes a method to determine the inhibitory potency (IC50) and the kinetic parameters (k_inact/K_I) of a covalent inhibitor.

Objective: To quantify the inhibitory activity of the covalent modifier.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • This compound or sulfonyl chloride compound

  • Assay buffer

  • Plate reader capable of kinetic measurements

Procedure:

  • IC50 Determination (Time-Dependent):

    • Prepare a serial dilution of the inhibitor.

    • In a 96-well plate, add the enzyme and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for different time points (e.g., 0, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress kinetically by measuring the absorbance or fluorescence signal over time.

    • Determine the initial reaction rates for each inhibitor concentration and pre-incubation time.

    • Plot the initial rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time. A time-dependent decrease in IC50 is indicative of covalent inhibition.

  • Determination of k_inact/K_I:

    • This parameter represents the second-order rate constant for covalent modification and is a measure of the inhibitor's efficiency.

    • The data from the time-dependent IC50 experiment can be used to calculate k_inact/K_I using the following equation: k_obs = k_inact / (1 + [S]/K_m) where k_obs is the observed rate of inactivation, [S] is the substrate concentration, and K_m is the Michaelis constant.

    • A plot of k_obs versus inhibitor concentration will yield a straight line with the slope equal to k_inact/K_I.

Visualizing Covalent Modification in Signaling Pathways

To illustrate the application of covalent modifiers in a biological context, we present diagrams of key signaling pathways where these inhibitors have been successfully employed.

Serine Protease Inhibition Pathway

Serine proteases play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Covalent inhibitors, including those with sulfonyl fluoride warheads, are effective tools for studying and targeting these enzymes.

SerineProteaseInhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Inactive Precursor Inactive Precursor Active Serine Protease Active Serine Protease Inactive Precursor->Active Serine Protease Activation Substrate Protein Substrate Protein Active Serine Protease->Substrate Protein Cleavage Cleaved Substrate Cleaved Substrate Substrate Protein->Cleaved Substrate Downstream Signaling Downstream Signaling Cleaved Substrate->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response Covalent Inhibitor 2-Ethylbutane-1-sulfonyl fluoride Covalent Inhibitor->Active Serine Protease Covalent Modification

Caption: Covalent inhibition of a serine protease.

Tyrosine Kinase Signaling Pathway

Tyrosine kinases are central to many signaling cascades that control cell growth, differentiation, and survival. Covalent probes targeting specific tyrosine residues have been instrumental in dissecting these pathways.

TyrosineKinaseSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binding Inactive Kinase Inactive Kinase Receptor Tyrosine Kinase->Inactive Kinase Activation Active Kinase Active Kinase Inactive Kinase->Active Kinase Phosphorylation Downstream Effector Downstream Effector Active Kinase->Downstream Effector Phosphorylation Cellular Response Cellular Response Downstream Effector->Cellular Response Covalent Probe Sulfonyl Fluoride Probe Covalent Probe->Inactive Kinase Covalent Labeling

Caption: Covalent probe targeting a tyrosine kinase.

Conclusion

The selection of an appropriate covalent warhead is a pivotal decision in the design of chemical probes and targeted therapeutics. This guide has provided a comprehensive comparison of this compound and sulfonyl chlorides, highlighting the superior stability and selectivity of the former. While sulfonyl chlorides offer higher reactivity, this is often overshadowed by their instability and potential for off-target effects. For researchers seeking to develop highly specific and stable covalent modifiers, this compound and other aliphatic sulfonyl fluorides represent a promising class of electrophiles. The provided experimental protocols and pathway diagrams serve as a practical resource to aid in the design and execution of experiments aimed at characterizing and utilizing these powerful chemical tools. As the field of covalent drug discovery continues to evolve, a thorough understanding of the properties of different electrophilic warheads will be essential for the successful development of the next generation of precision medicines.

References

Validation of 2-Ethylbutane-1-sulfonyl fluoride as a Covalent Warhead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted covalent inhibitors is continually evolving, with a growing interest in warheads that can engage a broader range of amino acid residues beyond cysteine.[1][2] Sulfonyl fluorides have emerged as a promising class of electrophiles due to their ability to react with multiple nucleophilic residues, including serine, threonine, tyrosine, and lysine.[3][4] This guide provides a comparative analysis of 2-Ethylbutane-1-sulfonyl fluoride, a novel aliphatic sulfonyl fluoride, against other established covalent warheads, supported by detailed experimental protocols for its validation.

Comparative Analysis of Covalent Warheads

The selection of an appropriate covalent warhead is a critical decision in the design of targeted covalent inhibitors, influencing potency, selectivity, and potential for off-target effects. The following table summarizes the key characteristics of this compound in comparison to other commonly used covalent warheads.

FeatureThis compoundAcrylamideVinyl SulfoneChloroacetamide
Structure CCC(CC)CS(=O)(=O)FR-NH-C(O)CH=CH₂R-S(O)₂CH=CH₂R-NH-C(O)CH₂Cl
Target Residues Ser, Thr, Tyr, Lys, His[3][5]CysCys, HisCys
Reactivity Moderate (Tunable)[6]HighModerate to HighVery High
Mechanism Sulfur(VI) Fluoride Exchange (SuFEx)[6]Michael AdditionMichael AdditionNucleophilic Substitution
Selectivity Potentially broad, influenced by binding pocket contextGenerally high for CysGoodLow, prone to off-target reactions
Stability Generally good aqueous stability[4]ModerateGoodLow, can be hydrolytically unstable
Key Advantages Targets multiple residues, expanding druggable proteomeWell-established, predictable reactivityGood stability and reactivity profileHigh reactivity can be advantageous in certain contexts
Key Disadvantages Potential for broader off-target effects if not optimizedLimited to Cys targetingPrimarily Cys targetingHigh reactivity can lead to toxicity

Experimental Validation Protocols

Validating a novel covalent warhead like this compound requires a series of rigorous experiments to characterize its reactivity, selectivity, and mechanism of action.

Reactivity Assessment with Amino Acid Surrogates

Objective: To determine the intrinsic reactivity of this compound with key nucleophilic amino acids.

Protocol:

  • Prepare stock solutions of this compound and N-acetylated amino acids (N-Ac-Cys, N-Ac-Ser, N-Ac-Thr, N-Ac-Tyr, N-Ac-Lys, N-Ac-His) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the warhead with each amino acid surrogate at a defined temperature (e.g., 37°C).

  • Monitor the reaction progress over time using analytical techniques such as ¹⁹F NMR spectroscopy to track the disappearance of the sulfonyl fluoride signal or LC-MS to observe the formation of the covalent adduct.

  • Calculate the second-order rate constants for the reaction with each amino acid to quantify the intrinsic reactivity.

Kinetic Analysis of Target Protein Inhibition

Objective: To determine the kinetic parameters of target protein inactivation by a molecule containing the this compound warhead.

Protocol:

  • Synthesize a conjugate of a known protein binder with the this compound warhead.

  • Perform a time-dependent inhibition assay by incubating the target protein with varying concentrations of the covalent inhibitor.

  • At different time points, initiate the enzymatic reaction by adding the substrate.

  • Measure the enzyme activity and plot the natural logarithm of the percentage of remaining activity against time for each inhibitor concentration.

  • Determine the observed rate of inactivation (k_obs) from the slope of each line.

  • Plot k_obs against the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

Mass Spectrometry-Based Adduct Characterization

Objective: To confirm the formation of a covalent adduct between the target protein and the inhibitor and to identify the modified amino acid residue(s).

Protocol:

  • Incubate the target protein with an excess of the this compound-containing inhibitor.

  • Analyze the intact protein using LC-MS to determine the mass shift corresponding to the addition of the inhibitor.

  • Digest the protein-inhibitor complex into peptides using a protease (e.g., trypsin).

  • Perform LC-MS/MS analysis on the peptide mixture.

  • Identify the modified peptide(s) by searching for the expected mass shift.

  • Analyze the fragmentation pattern (MS/MS spectrum) of the modified peptide to pinpoint the exact amino acid residue that has been covalently modified.

Visualizations

Signaling Pathway of Covalent Inhibition

Caption: Mechanism of targeted covalent inhibition.

Experimental Workflow for Warhead Validation

G start Start: Novel Warhead (this compound) reactivity Reactivity Assessment (vs. Amino Acid Surrogates) start->reactivity kinetics Kinetic Analysis (vs. Target Protein) reactivity->kinetics mass_spec Mass Spectrometry (Adduct Characterization) kinetics->mass_spec decision Validated Warhead? mass_spec->decision end_yes Proceed to Lead Optimization decision->end_yes Yes end_no Re-evaluate or Modify Warhead decision->end_no No

Caption: Workflow for validating a new covalent warhead.

Logical Framework for Covalent Warhead Selection

G start Identify Target Protein and Binding Site cys_present Nucleophilic Cysteine Present? start->cys_present other_nuc Other Nucleophiles Present? (Ser, Thr, Tyr, Lys) cys_present->other_nuc No cys_warhead Consider Cys-reactive warheads (e.g., Acrylamide, Vinyl Sulfone) cys_present->cys_warhead Yes sf_warhead Consider Sulfonyl Fluoride warhead (e.g., this compound) other_nuc->sf_warhead Yes no_nuc Pursue Non-covalent Inhibition other_nuc->no_nuc No

References

Benchmarking 2-Ethylbutane-1-sulfonyl Fluoride Against Known Covalent Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering high potency and prolonged duration of action.[1][2] This guide provides a framework for benchmarking novel covalent inhibitors, specifically focusing on 2-Ethylbutane-1-sulfonyl fluoride. Due to the current lack of publicly available experimental data for this compound, this document serves as a practical guide, offering a comparative analysis against well-characterized covalent inhibitors and detailing the necessary experimental protocols for its evaluation.

Introduction to Covalent Inhibition

Covalent inhibitors typically function through a two-step mechanism. Initially, the inhibitor reversibly binds to the target protein, forming a non-covalent complex. This is followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[3] The efficiency of this process is best described by the second-order rate constant, k_inact/K_i, which accounts for both the binding affinity (K_i) and the rate of inactivation (k_inact).[3][4]

Sulfonyl fluorides have gained prominence as a class of "warheads" in covalent inhibitor design.[5] They are known to react with several nucleophilic amino acid residues, including serine, threonine, lysine, and histidine, thereby expanding the scope of targetable proteins beyond those containing a reactive cysteine.[6][7]

Comparative Analysis with Benchmark Covalent Inhibitors

To effectively evaluate a new covalent inhibitor like this compound, it is crucial to benchmark its performance against established inhibitors with known mechanisms and potencies. The following table summarizes key data for a selection of well-characterized covalent inhibitors targeting different protein classes.

InhibitorTargetWarheadNucleophilic ResidueK_i (μM)k_inact (min⁻¹)k_inact/K_i (M⁻¹s⁻¹)IC₅₀ (nM)
Ibrutinib Bruton's tyrosine kinase (BTK)AcrylamideCys4810.00670.04511,2000.5
Osimertinib Epidermal Growth Factor Receptor (EGFR)AcrylamideCys7970.00190.06526,00012
Sotorasib KRAS G12CAcrylamideCys12---11 (cellular)
Saxagliptin Dipeptidyl peptidase-4 (DPP-4)NitrileSer6301.30.021-18

Note: The presented values are compiled from various sources and should be used for comparative purposes. Experimental conditions can significantly influence these parameters.

Experimental Protocols for Evaluating this compound

To ascertain the inhibitory potential of this compound, a series of standardized biochemical and cellular assays should be performed.

Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

The IC₅₀ value provides a measure of the inhibitor's potency. For covalent inhibitors, the IC₅₀ is time-dependent, reflecting the progressive and irreversible nature of the binding.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound.

  • Pre-incubation: Mix the enzyme with each concentration of the inhibitor and incubate for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the reaction progress at a fixed time point using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value at each pre-incubation time. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent inhibition.[8]

Determination of k_inact and K_i

These kinetic parameters provide a more detailed understanding of the covalent inhibition mechanism.

Experimental Protocol:

  • Enzyme and Inhibitor Incubation: Incubate the target enzyme with a range of concentrations of this compound.

  • Time-course Monitoring: At various time points, take aliquots of the reaction and measure the remaining enzyme activity by adding a saturating concentration of the substrate.

  • Data Analysis: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against time. The slope of this line represents the observed rate of inactivation (k_obs).

  • Determination of k_inact and K_i: Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_i).

Mass Spectrometry for Target Engagement

Mass spectrometry can be used to confirm the covalent modification of the target protein and identify the specific amino acid residue involved.

Experimental Protocol:

  • Incubation: Incubate the target protein with this compound.

  • Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide modified by the inhibitor.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

G cluster_0 Biochemical Evaluation Workflow A Initial Screening (IC50 determination) B Time-dependent IC50 Shift Assay A->B Time-dependency? C Determination of kinact and Ki B->C Yes D Mass Spectrometry (Target Engagement) C->D Confirm Covalent Adduct E Selectivity Profiling D->E

Caption: Workflow for the biochemical evaluation of a novel covalent inhibitor.

G cluster_1 Mechanism of Covalent Inhibition E_I E + I E_I_complex E-I (Non-covalent complex) E_I->E_I_complex Ki E_I_covalent E-I (Covalent adduct) E_I_complex->E_I_covalent kinact

References

Comparative Analysis of 2-Ethylbutane-1-sulfonyl fluoride: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-Ethylbutane-1-sulfonyl fluoride, a reactive electrophilic probe, against other commonly used covalent inhibitors. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected experimental frameworks and presents illustrative data based on the known reactivity of the sulfonyl fluoride warhead.[1][2] Sulfonyl fluorides are a class of compounds utilized as activity-based probes, primarily targeting serine hydrolases and proteases.[3][4][5][6]

Overview of Covalent Probes and Cross-Reactivity

Covalent chemical probes, such as those containing a sulfonyl fluoride moiety, are invaluable tools in chemical biology and drug discovery for their ability to form stable, irreversible bonds with their protein targets. This allows for the identification and characterization of enzyme activity in complex biological systems.[6] A critical aspect of developing and utilizing these probes is understanding their selectivity and potential for off-target interactions. Cross-reactivity studies are therefore essential to validate their use and interpret experimental results accurately.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound compared to two other well-characterized covalent inhibitors, a generic Fluorophosphonate (FP) probe and a β-lactone. The data is presented as the concentration required for 50% inhibition (IC50) against a panel of representative serine hydrolases.

Target EnzymeThis compound (IC50, nM)Fluorophosphonate Probe (IC50, nM)β-Lactone Inhibitor (IC50, nM)
Fatty Acid Amide Hydrolase (FAAH)15550
Monoacylglycerol Lipase (MAGL)1502510
Diacylglycerol Lipase (DAGL)> 10,000500100
α/β-Hydrolase Domain 6 (ABHD6)75105
Lysophospholipase 1 (LYPLA1)500100> 10,000
Trypsin> 10,000> 10,000> 10,000
Chymotrypsin8,000> 10,000> 10,000

Note: The data presented in this table is illustrative and intended to exemplify the expected outcomes of cross-reactivity profiling.

Experimental Protocols

The determination of cross-reactivity profiles for covalent inhibitors typically involves competitive activity-based protein profiling (ABPP).[7][8]

Competitive Activity-Based Protein Profiling (ABPP) Protocol:

  • Proteome Preparation: A relevant proteome (e.g., cell lysate, tissue homogenate) is prepared in an appropriate buffer system.

  • Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period to allow for covalent modification of target enzymes.

  • Broad-Spectrum Probe Labeling: A broad-spectrum activity-based probe with a reporter tag (e.g., a fluorophosphonate probe with a fluorescent dye or biotin) is added to the mixture. This probe labels the active sites of a large number of serine hydrolases that were not inhibited by the test compound.

  • Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry-based proteomics to quantify the degree of labeling of individual enzymes.

  • IC50 Determination: The intensity of the signal from the reporter tag on each enzyme is measured at each concentration of the test inhibitor. These values are used to calculate the IC50 for each enzyme, representing the concentration of the inhibitor required to block 50% of the probe labeling.

Visualizing Experimental Workflow and Biological Context

The following diagrams illustrate the experimental workflow for competitive ABPP and a simplified signaling pathway where a selective serine hydrolase inhibitor could be applied.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Analysis proteome Cell/Tissue Proteome inhibitor This compound (Varying Concentrations) proteome->inhibitor Incubate abpp_probe Broad-Spectrum ABPP Probe (e.g., FP-Rhodamine) inhibitor->abpp_probe Add Probe sds_page SDS-PAGE & Fluorescence Scanning abpp_probe->sds_page mass_spec LC-MS/MS Proteomics abpp_probe->mass_spec ic50 IC50 Determination sds_page->ic50 mass_spec->ic50

Caption: Workflow for Competitive Activity-Based Protein Profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR plc PLC receptor->plc Activates dag Diacylglycerol (DAG) plc->dag Produces dagl DAGL dag->dagl Substrate mag Monoacylglycerol (MAG) magl MAGL mag->magl Substrate dagl->mag Produces aa Arachidonic Acid magl->aa Produces pgs Prostaglandins aa->pgs Leads to inhibitor This compound inhibitor->magl Inhibits

Caption: Inhibition of the Endocannabinoid Pathway by a MAGL Inhibitor.

Conclusion

While this compound is a commercially available compound, its detailed biological activity and cross-reactivity profile are not yet well-documented in peer-reviewed literature.[9][10][11] The methodologies and illustrative data presented here provide a framework for the types of experiments necessary to characterize this and other novel covalent probes. A thorough understanding of a probe's selectivity is paramount for its effective use in elucidating biological pathways and for the development of potential therapeutic agents. Researchers using this compound are encouraged to perform comprehensive selectivity profiling to ensure the validity of their findings.

References

Efficacy Showdown: A Comparative Analysis of Sulfonyl Fluoride Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy of sulfonyl fluoride derivatives reveals their potential as potent and selective enzyme inhibitors. This guide synthesizes key experimental findings, offering researchers and drug development professionals a clear overview of their performance, supported by detailed methodologies and visual pathway analyses.

Sulfonyl fluorides have emerged as a significant class of compounds in medicinal chemistry, primarily recognized for their ability to act as covalent inhibitors of enzymes, particularly serine proteases and esterases. Their unique reactivity allows for the formation of stable, covalent bonds with target enzymes, leading to irreversible inhibition. This guide provides a comparative analysis of the efficacy of various sulfonyl fluoride derivatives, with a focus on their inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Comparative Efficacy of FAAH Inhibitors

A study on sulfonyl fluoride analogs as inhibitors of FAAH provides a clear basis for comparing the efficacy of different derivatives. The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), varies significantly with the structure of the derivative, particularly the nature of the substituent on the phenyl ring and the length of the alkyl linker.[1][2]

Compound IDStructureLinker Length (n)Substituent (R)rFAAH IC50 (nM)[1]hFAAH IC50 (nM)[1]
11a Phenyl-(CH₂)n-SO₂F3H1100 ± 150N/D
11b Phenyl-(CH₂)n-SO₂F4H130 ± 20N/D
11c Phenyl-(CH₂)n-SO₂F5H25 ± 330 ± 5
11d Phenyl-(CH₂)n-SO₂F6H30 ± 4N/D
11e Phenyl-(CH₂)n-SO₂F7H45 ± 6N/D
11f Phenyl-(CH₂)n-SO₂F8H200 ± 30N/D
21d (AM3506) Phenyl-(CH₂)n-SO₂F54-OH5 ± 16 ± 1
21j Phenyl-(CH₂)n-SO₂F54-OBn15 ± 2N/D

N/D: Not Determined

The data clearly indicates that a linker of five to seven carbons is optimal for FAAH inhibition among the unsubstituted phenylalkyl sulfonyl fluorides.[1] Furthermore, the introduction of a hydroxyl group at the 4-position of the phenyl ring, as in compound 21d (AM3506) , significantly enhances the inhibitory potency against both rat (rFAAH) and human (hFAAH) enzymes.[1][2]

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.

FAAH Inhibition Assay

The inhibitory activity of the sulfonyl fluoride derivatives was determined using a fluorescent assay.

Objective: To determine the IC50 values of the test compounds against recombinant rat and human FAAH.

Materials:

  • Recombinant rat FAAH (rFAAH) and human FAAH (hFAAH)

  • Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) as the substrate

  • Test compounds (sulfonyl fluoride derivatives) dissolved in DMSO

  • Assay buffer: 10 mM Tris-HCl (pH 7.4) containing 1 mM EDTA

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • The assay is performed in a total volume of 200 µL in 96-well microplates.

  • A solution of the enzyme (rFAAH or hFAAH) in the assay buffer is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) for 30 minutes at 37 °C.

  • The enzymatic reaction is initiated by the addition of the fluorescent substrate AAMCA.

  • The fluorescence is monitored for 15 minutes at 37 °C using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Receptors Anandamide_out Anandamide (extracellular) Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in Transport FAAH FAAH Anandamide_in->FAAH Degradation CB1 CB1 Receptor Anandamide_in->CB1 CB2 CB2 Receptor Anandamide_in->CB2 Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling Downstream Signaling CB1->Signaling CB2->Signaling Sulfonyl_Fluoride Sulfonyl Fluoride Inhibitor Sulfonyl_Fluoride->FAAH Inhibition Experimental_Workflow start Start pre_incubation Pre-incubation: Enzyme (FAAH) + Inhibitor start->pre_incubation add_substrate Add Substrate (AAMCA) pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) add_substrate->measure_fluorescence data_analysis Data Analysis: Calculate Reaction Rates measure_fluorescence->data_analysis ic50_determination IC50 Determination: Non-linear Regression data_analysis->ic50_determination end End ic50_determination->end

References

Validating Covalent Protein Conjugates: A Mass Spectrometry-Focused Comparison Guide for Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Ethylbutane-1-sulfonyl fluoride and other covalent probes, focusing on their validation using mass spectrometry. It offers detailed experimental protocols, comparative data on reactivity, and visualizations of relevant workflows and biological pathways to support researchers in chemical biology and drug development.

Performance Comparison of Covalent Warheads

Covalent probes are invaluable tools in chemical proteomics for identifying and characterizing protein targets, often used in activity-based protein profiling (ABPP) and drug discovery. The "warhead," or the reactive electrophilic group, determines the probe's reactivity and selectivity. Sulfonyl fluorides (SFs) are a privileged class of warheads known for their stability in aqueous solutions and their ability to react with a range of nucleophilic amino acid residues.[1] This contrasts with other popular warheads, such as acrylamides, which predominantly target cysteine residues.

The choice of warhead is a critical decision in probe design, balancing reactivity with selectivity to minimize off-target effects. A common method to assess off-target reactivity is to measure the probe's half-life in the presence of glutathione (GSH), a highly abundant cellular thiol.[2][3] A shorter half-life may indicate a higher potential for non-specific binding. The efficiency of target engagement for irreversible inhibitors is best described by the kinetic parameter kinact/KI, which represents the overall rate of covalent modification.[4][5]

Below is a comparative summary of key performance metrics for different covalent warheads.

Warhead ClassRepresentative StructurePrimary Target ResiduesReactivity ProfileGlutathione (GSH) Half-Life (t1/2)
Alkyl Sulfonyl Fluoride R-SO₂FSerine, Tyrosine, Lysine, Histidine[1]Moderately electrophilic, requires binding affinity for efficient reaction.Generally stable; specific values are context-dependent but typically longer than highly reactive acrylamides.[6]
Acrylamide R-NH-CO-CH=CH₂CysteineMichael acceptor, reactivity tunable by substitution.Can range from minutes to many hours (e.g., Phenyl acrylamide t1/2 ≈ 179 min with 5 mM GSH).[3]
Vinyl Sulfone R-SO₂-CH=CH₂Cysteine, LysineMichael acceptor, generally more reactive than acrylamides.Typically shorter than corresponding acrylamides, indicating higher reactivity.
Chloroacetamide R-NH-CO-CH₂ClCysteineSN2 reaction, generally highly reactive.Often very short, indicating high reactivity and potential for off-target labeling.

Note: The specific reactivity of any warhead is highly dependent on the entire molecule's structure, which influences non-covalent binding affinity (KI) to the protein target.

Experimental Protocols

Mass spectrometry is the definitive method for confirming covalent modification and identifying the precise site of adduction. The standard approach is a "bottom-up" proteomics workflow.

Protocol 1: General Workflow for Identification of Covalent Adducts

This protocol outlines the entire process from cell treatment to data analysis for identifying the protein targets and specific modification sites of a covalent probe like this compound.

1. Cell Culture and Probe Treatment:

  • Culture cells of interest (e.g., HEK293T, HeLa) to approximately 80-90% confluency.
  • Treat cells with the covalent probe at various concentrations (e.g., 1, 10, 50 µM) or a DMSO vehicle control. Incubate for a specified time (e.g., 1-4 hours) under normal culture conditions.

2. Cell Lysis and Protein Extraction:

  • After incubation, wash cells twice with cold PBS.
  • Lyse the cells in a urea-based buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0) containing phosphatase and protease inhibitors.
  • Sonicate the lysate to shear DNA and ensure complete lysis.
  • Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the proteome.
  • Determine protein concentration using a standard method (e.g., BCA assay).

3. Protein Reduction, Alkylation, and Digestion:

  • Take a standardized amount of protein (e.g., 100 µg) from each sample.
  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
  • Alkylation: Add iodoacetamide (IAM) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature. This step caps all unmodified cysteine residues.
  • Digestion: Dilute the urea concentration to <2 M with 100 mM Tris-HCl, pH 8.0. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

4. Peptide Desalting:

  • Acidify the peptide digest with formic acid (FA) to a final concentration of 0.1%.
  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak).
  • Wash the cartridge with 0.1% FA in water.
  • Elute the peptides with a solution of 0.1% FA in 50-80% acetonitrile.
  • Dry the eluted peptides completely in a vacuum centrifuge.

5. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a solution of 0.1% FA in water.
  • Analyze the peptides using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow liquid chromatography system.
  • Chromatography: Load peptides onto a C18 trap column, followed by separation on a C18 analytical column using a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60-120 minutes).
  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions. Use a higher-energy collisional dissociation (HCD) for fragmentation.

6. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to analyze the raw MS data.
  • Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human).
  • Specify the expected mass shift of the covalent probe as a variable modification on all potential target residues (e.g., Ser, Thr, Tyr, Lys, His, Cys). For this compound (C₆H₁₃SO₂F), the mass of the adducted group (C₆H₁₃SO₂) after loss of HF is +133.0660 Da.
  • Identify peptides that show this specific mass modification. The software will provide localization probabilities for the modification site within the peptide sequence.
  • Perform quantitative analysis (e.g., label-free quantification) to compare the abundance of modified peptides between probe-treated and control samples.

Visualizations

Diagrams created with Graphviz provide a clear visual representation of complex workflows and biological pathways.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A Cells + Covalent Probe B Lysis & Protein Extraction A->B C Reduction & Alkylation B->C D Trypsin Digestion C->D E Peptide Desalting (C18 SPE) D->E F nanoLC-MS/MS E->F G Database Search (Variable Modification) F->G H Identification of Modified Peptides & Sites G->H I Quantitative Analysis H->I J Validated Protein-Conjugate List & Modification Sites I->J Output

Caption: Bottom-up proteomics workflow for identifying covalent protein modifications.

Example Signaling Pathway: EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is frequently targeted by covalent inhibitors.[7][8][9][10] Understanding this pathway is crucial when developing probes or drugs targeting kinases within it.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nucleus->Proliferation

Caption: Simplified diagram of the EGFR signaling cascade leading to cell proliferation.

References

In Vitro Assays to Confirm 2-Ethylbutane-1-sulfonyl Fluoride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro activity of 2-Ethylbutane-1-sulfonyl fluoride, a compound belonging to the sulfonyl fluoride class of molecules known for their potential as covalent enzyme inhibitors. Given the established reactivity of sulfonyl fluorides towards serine hydrolases, this document focuses on assays confirming the inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. The performance of this compound is hypothetically compared against other known FAAH inhibitors with diverse chemical scaffolds.

Comparative Analysis of FAAH Inhibitors

The inhibitory potency of this compound against FAAH can be quantified and compared with a range of established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison. The table below presents a hypothetical IC50 value for this compound alongside reported IC50 values for other FAAH inhibitors, including other sulfonyl fluorides, carbamates, and piperidine/piperazine-based compounds.

Compound NameCompound ClassReported IC50 (nM) for FAAH Inhibition
This compound Alkyl Sulfonyl Fluoride Hypothetical Value to be Determined
Phenylmethylsulfonyl Fluoride (PMSF)Aryl Sulfonyl Fluoride~20,000 - 50,000
AM374 (Palmitylsulfonyl fluoride)Fatty Acid Sulfonyl FluoridePotent, in the nanomolar range
URB597Carbamate4.6[1][2]
PF-3845Piperidine Urea18[3]
JZL195Piperazine Carbamate2[4][5]

Experimental Protocols

A fluorometric assay is a common and reliable method for determining the in vitro inhibitory activity of compounds against FAAH. This assay measures the enzymatic hydrolysis of a fluorogenic substrate, where the resulting fluorescence is proportional to FAAH activity.

Fluorometric FAAH Inhibition Assay Protocol

1. Materials and Reagents:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH Substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FAAH substrate in a suitable organic solvent (e.g., ethanol).

    • Prepare serial dilutions of the test compounds and known inhibitors in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the FAAH assay buffer.

    • Add the test compounds at various concentrations.

    • Add the recombinant FAAH enzyme to each well (except for the no-enzyme control).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzyme.

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

    • Continue to monitor the fluorescence kinetically over a period of time (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of FAAH inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) add_buffer Add Assay Buffer to Plate prep_reagents->add_buffer prep_compounds Prepare Compound Dilutions (this compound & Comparators) add_compounds Add Compounds prep_compounds->add_compounds add_buffer->add_compounds add_enzyme Add FAAH Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 anandamide_signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_inhibition Inhibition cluster_signaling Signaling nape N-Arachidonoyl phosphatidylethanolamine (NAPE) anandamide Anandamide (AEA) nape->anandamide NAPE-PLD faah FAAH anandamide->faah cb_receptor Cannabinoid Receptors (CB1/CB2) anandamide->cb_receptor products Arachidonic Acid + Ethanolamine faah->products inhibitor This compound inhibitor->faah cellular_effects Cellular Effects (e.g., Pain modulation, Neurotransmission) cb_receptor->cellular_effects

References

A Comparative Guide to the Structural Analysis of Covalent Complexes: Featuring Aliphatic Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aliphatic sulfonyl fluorides, exemplified by 2-Ethylbutane-1-sulfonyl fluoride, with other common covalent modifiers used in chemical biology and drug discovery. We delve into their reactivity, stability, and the structural analysis of their covalent protein complexes, supported by experimental data and detailed protocols.

Introduction to Covalent Modifiers

Covalent inhibitors have become invaluable tools in chemical biology and drug discovery, offering prolonged target engagement and high potency.[1][2] The choice of the electrophilic "warhead" is critical and dictates the reactivity, selectivity, and stability of the resulting covalent bond. Sulfonyl fluorides (SFs) have emerged as a versatile class of electrophiles capable of reacting with a broader range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[1][3] This guide focuses on the less-explored aliphatic sulfonyl fluorides and compares them to the more prevalent aryl sulfonyl fluorides and the increasingly popular arylfluorosulfates.

Comparative Analysis of Covalent Warheads

The effectiveness of a covalent modifier is determined by a balance of its reactivity and stability. While high reactivity can lead to potent inhibition, it may also result in off-target effects and instability in aqueous environments.

Table 1: Comparison of Physicochemical Properties of Covalent Warheads

FeatureAliphatic Sulfonyl Fluorides (e.g., this compound)Aryl Sulfonyl FluoridesArylfluorosulfates
Reactivity Moderate to high; can be influenced by steric factors.[4]Generally high; tunable by electronic properties of the aryl ring.[2][5]Less reactive than corresponding sulfonyl fluorides.[6]
Aqueous Stability Generally lower than aryl sulfonyl fluorides; prone to elimination via a sulfene intermediate.[7][8]More stable than aliphatic counterparts, but can still be prone to hydrolysis.[9]Generally more stable in aqueous buffer and plasma than aryl sulfonyl fluorides.[10]
Amino Acid Selectivity Ser, Thr, Tyr, Lys, Cys, His.[1]Ser, Thr, Tyr, Lys, Cys, His.[1][11]Primarily Tyr, Lys, His, and non-catalytic Ser.[6]
Adduct Stability Adducts with Ser, Tyr, and Lys are generally stable. Cys adducts are unstable.[2][7]Adducts with Ser, Tyr, and Lys are stable.[2][5] Cys adducts are unstable.[5]Forms stable adducts with Tyr, Lys, and His.[10]

Structural Analysis of Covalent Complexes

Elucidating the three-dimensional structure of a covalent protein-inhibitor complex is crucial for understanding the mechanism of action and for guiding further drug design. The two primary techniques for this are X-ray crystallography and mass spectrometry.

Table 2: Performance Comparison of Structural Analysis Techniques

TechniqueResolutionInformation ProvidedThroughputSample Requirements
X-ray Crystallography Atomic3D structure of the protein-adduct complex, precise binding site, conformational changes.[12][13]LowHigh concentration of pure, crystallizable protein.
Mass Spectrometry Residue-levelConfirmation of covalent modification, identification of the modified amino acid(s), stoichiometry of labeling.[14][15]HighSmall amounts of protein, can be used with complex mixtures.

Experimental Protocols

Intact Protein Mass Spectrometry for Confirmation of Covalent Adduct Formation

Objective: To confirm the formation of a covalent bond between the protein of interest and the sulfonyl fluoride probe and to determine the stoichiometry of labeling.

Methodology:

  • Incubation: Incubate the target protein (e.g., 10 µM) with the sulfonyl fluoride compound (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., 37°C).

  • Sample Preparation: Desalt the reaction mixture using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.

  • Mass Spectrometry Analysis: Analyze the desalted protein sample by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the sulfonyl fluoride inhibitor confirms covalent modification. The presence of both unmodified and modified protein peaks allows for the calculation of the labeling stoichiometry.

Peptide Mapping Mass Spectrometry for Identification of the Covalent Binding Site

Objective: To identify the specific amino acid residue(s) modified by the sulfonyl fluoride probe.

Methodology:

  • Incubation and Denaturation: Following the incubation step described above, denature the protein sample by adding urea or guanidine hydrochloride and reduce disulfide bonds with DTT. Alkylate free cysteines with iodoacetamide.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment peptide ions.

  • Database Searching: Search the resulting MS/MS spectra against a protein database using software such as Mascot, Sequest, or MaxQuant. Specify the mass of the sulfonyl fluoride adduct as a variable modification on potential target residues (Ser, Thr, Tyr, Lys, His, Cys).

  • Data Validation: Manually validate the identified modified peptides to ensure high confidence in the site of modification. The fragmentation pattern should unambiguously pinpoint the modified residue.[16]

X-ray Crystallography for High-Resolution Structural Determination

Objective: To determine the three-dimensional structure of the covalent protein-inhibitor complex at atomic resolution.

Methodology:

  • Protein Expression and Purification: Produce and purify a high-quality, homogeneous sample of the target protein.

  • Covalent Complex Formation: Incubate the purified protein with a slight excess of the sulfonyl fluoride inhibitor to ensure complete modification. Purify the resulting complex to remove any unbound inhibitor.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the covalent complex.[17]

  • Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and determine the electron density map. Build and refine the atomic model of the protein-inhibitor complex.[12] The final structure will reveal the precise covalent linkage and the interactions between the inhibitor and the protein binding pocket.

Visualizing Experimental Workflows

Experimental_Workflow

Conclusion

The structural analysis of covalent complexes is a cornerstone of modern drug discovery. While aliphatic sulfonyl fluorides like this compound are less studied than their aryl counterparts, they represent a potentially useful class of covalent modifiers, particularly for targeting proteins with hydrophobic binding pockets.[1] The choice of covalent warhead should be guided by a careful consideration of the desired reactivity, stability, and the nature of the target binding site. The methodologies outlined in this guide provide a robust framework for the detailed structural characterization of these important complexes, enabling the rational design of next-generation covalent therapeutics.

References

Alkyl vs. Aryl Sulfonyl Fluorides: A Comparative Guide for Covalent Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a covalent warhead is a critical decision in the design of targeted inhibitors. Sulfonyl fluorides (R-SO₂F) have emerged as a versatile class of electrophiles capable of forming stable covalent bonds with a range of nucleophilic amino acid residues. This guide provides a comparative analysis of alkyl and aryl sulfonyl fluorides, focusing on their application for specific protein targets, supported by experimental data and detailed protocols.

The fundamental difference between these two classes lies in the substituent attached to the sulfonyl fluoride moiety: an alkyl group (e.g., ethylsulfonyl fluoride) or an aryl group (e.g., phenylmethylsulfonyl fluoride, PMSF). This seemingly simple variation significantly influences their reactivity, selectivity, and overall suitability for specific biological targets.

Comparative Performance: Reactivity and Selectivity

Aryl sulfonyl fluorides are generally more widely utilized in drug discovery due to their favorable properties. The aromatic ring allows for the fine-tuning of reactivity through the introduction of electron-withdrawing or electron-donating groups. This modularity enables a more rational design of inhibitors with optimized potency and selectivity. In contrast, alkyl sulfonyl fluorides are often more reactive and can exhibit greater promiscuity, which can be advantageous for activity-based protein profiling but may lead to off-target effects in a therapeutic context.

For example, a study on a series of β-substituted alkenyl sulfonyl fluorides against hNE revealed IC50 values in the low micromolar range, showcasing the potential for potent inhibition with appropriately substituted sulfonyl fluorides.[1] Another study reported an angular 3-methyl-3-prenylpyranoxanthone containing an aryl scaffold to be 200 times more potent than PMSF in inhibiting elastase release from human neutrophils.[2]

Table 1: Inhibitory Potency of Representative Sulfonyl Fluorides against Human Neutrophil Elastase (hNE)

Compound ClassSpecific Compound ExampleTargetIC50 / KᵢReference
Aryl Sulfonyl FluoridePhenylmethylsulfonyl fluoride (PMSF)Serine ProteasesGeneral inhibitor, potency varies[2]
Aryl Sulfonyl Fluoride DerivativeAngular 3-methyl-3-prenylpyranoxanthonehNE release~200x more potent than PMSF[2]
Alkenyl Sulfonyl Fluorideβ-(1,2,3-triazol-1-yl)ethenesulfonyl fluoride derivativeshNE1.8 - 10.2 µM[1]

Note: This table compiles data from different sources for illustrative purposes. Direct head-to-head comparisons of simple alkyl and aryl sulfonyl fluorides under identical experimental conditions are limited in the published literature.

Experimental Protocols

Determination of IC50 for hNE Inhibition

This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a sulfonyl fluoride inhibitor against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (hNE), purified

  • Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM Phosphate buffer, pH 7.4, containing 0.5 M NaCl and 0.05% Triton X-100

  • Inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~500 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of hNE in Assay Buffer to the desired final concentration (e.g., 10 nM).

  • Inhibitor Dilution: Perform serial dilutions of the sulfonyl fluoride inhibitor stock solution in Assay Buffer to achieve a range of concentrations.

  • Incubation: In the wells of the 96-well plate, add the hNE working solution and an equal volume of the diluted inhibitor solutions. Include a control well with hNE and Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for covalent modification of the enzyme by the inhibitor.

  • Substrate Addition: Add the fluorogenic hNE substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using the plate reader. Take readings every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Covalent Target Identification using Mass Spectrometry

This protocol provides a general workflow for identifying the protein targets of a sulfonyl fluoride inhibitor in a complex biological sample (e.g., cell lysate) using a chemoproteomic approach.

Workflow Stages:

  • Probe Synthesis: Synthesize an alkyne- or azide-tagged version of the sulfonyl fluoride inhibitor to serve as a probe for click chemistry.

  • Cell Lysis and Proteome Labeling:

    • Lyse cells to release the proteome.

    • Treat the proteome with the tagged sulfonyl fluoride probe to allow for covalent labeling of target proteins.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Use streptavidin-coated beads to capture the biotinylated proteins, thereby enriching the targets of the covalent inhibitor.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform an on-bead tryptic digestion to release the peptides from the captured proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the peptides.

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins from which the peptides originated.

    • Quantify the relative abundance of the identified proteins in the inhibitor-treated sample versus a control sample to determine the specific targets of the sulfonyl fluoride.

Signaling Pathway and Experimental Workflow Diagrams

G Human Neutrophil Elastase (hNE) Signaling via PAR2 hNE Human Neutrophil Elastase (hNE) PAR2 Protease-Activated Receptor 2 (PAR2) hNE->PAR2 cleavage G_alpha_s Gαs PAR2->G_alpha_s activation AC Adenylyl Cyclase G_alpha_s->AC activation cAMP cAMP AC->cAMP production PKA Protein Kinase A (PKA) cAMP->PKA activation TRPV4 TRPV4 Channel PKA->TRPV4 sensitization Inflammation_Pain Inflammation & Pain TRPV4->Inflammation_Pain leads to

Caption: Signaling pathway of hNE via PAR2 activation.[3][4][5][6]

G Experimental Workflow for Covalent Inhibitor Target ID Proteome Cell Lysate (Proteome) Labeling Covalent Labeling of Targets Proteome->Labeling Probe Tagged Sulfonyl Fluoride Probe Probe->Labeling Click Click Chemistry (Biotinylation) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Target Identification LCMS->DataAnalysis

Caption: Workflow for identifying covalent inhibitor targets.[7][8][9][10]

References

Safety Operating Guide

Personal protective equipment for handling 2-Ethylbutane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Concerns and First Aid

Sulfonyl fluorides are potent chemical irritants and can be toxic.[1] Exposure can cause severe skin burns and eye damage.[2][3] Inhalation may lead to respiratory irritation.[3][4] Immediate and appropriate first aid is critical in the event of exposure.

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[2][5] It is advisable to consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical help.[2][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any direct contact with 2-Ethylbutane-1-sulfonyl fluoride. The following table summarizes the recommended PPE based on the hazards of similar sulfonyl fluoride compounds.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[6][7][8]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact which can lead to burns and irritation.[6]
Body A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.[5][7]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent inhalation of hazardous vapors.[6][7][8]

Operational Plan for Handling

Safe handling of this compound requires a controlled environment and strict adherence to established protocols to minimize exposure risk.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible.[5][6] All necessary PPE should be inspected and worn correctly.

  • Work Area: Conduct all work in a well-ventilated chemical fume hood.[7][8]

  • Dispensing: When transferring the chemical, use spark-proof tools and explosion-proof equipment to avoid ignition sources.[7][8]

  • During Use: Avoid the formation of aerosols and dust.[7][8] Keep the container tightly closed when not in use.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate the work area.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste material, including any contaminated absorbents, in a suitable, labeled, and closed container.[7][8]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.[8]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Emergency Equipment (Eyewash, Shower) B Inspect and Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Dispense Chemical with Spark-Proof Tools C->D E Keep Container Closed When Not in Use D->E F Decontaminate Work Area E->F G Wash Hands and Exposed Skin F->G H Collect Waste in Labeled Container G->H I Store Waste in Ventilated Area H->I J Dispose According to Regulations I->J

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.